Product packaging for 1-Butyl-5-oxo-L-proline(Cat. No.:CAS No. 917598-38-0)

1-Butyl-5-oxo-L-proline

Cat. No.: B15170052
CAS No.: 917598-38-0
M. Wt: 185.22 g/mol
InChI Key: UUKCIGJPFKDBGN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Butyl-5-oxo-L-proline is a chemical derivative of 5-oxo-L-proline (also known as L-pyroglutamate), a ubiquitous natural amino acid derivative and a key metabolite in the γ-glutamyl cycle . The parent compound, 5-oxo-L-proline, is formed from the cyclization of L-glutamate or L-glutamine and is metabolized to L-glutamate by the enzyme 5-oxoprolinase in an ATP-dependent process . As an ester derivative, 1-Butyl--5-oxo-L-proline is of significant interest in biochemical and pharmaceutical research, particularly for investigating the structure-activity relationships of pyroglutamate-containing compounds . Such derivatives are valuable tools for probing metabolic pathways, including glutamate and glutathione metabolism, and for exploring potential applications in peptide synthesis and stabilization, given that the pyroglutamate moiety is known to provide stability against degradation by aminopeptidases . This product is intended for laboratory research purposes only. For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO3 B15170052 1-Butyl-5-oxo-L-proline CAS No. 917598-38-0

Properties

CAS No.

917598-38-0

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

(2S)-1-butyl-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H15NO3/c1-2-3-6-10-7(9(12)13)4-5-8(10)11/h7H,2-6H2,1H3,(H,12,13)/t7-/m0/s1

InChI Key

UUKCIGJPFKDBGN-ZETCQYMHSA-N

Isomeric SMILES

CCCCN1[C@@H](CCC1=O)C(=O)O

Canonical SMILES

CCCCN1C(CCC1=O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

"1-Butyl-5-oxo-L-proline" chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific chemical entity "1-Butyl-5-oxo-L-proline" is limited in publicly accessible scientific literature. This guide provides a summary of available data on the parent compound, L-pyroglutamic acid, and closely related derivatives. The properties and protocols outlined herein are presented as a predictive guide for researchers and should be adapted and verified through empirical investigation.

Introduction

This compound, also known as N-butyl-pyroglutamic acid, is a derivative of L-pyroglutamic acid. Pyroglutamic acid is a naturally occurring amino acid derivative found in various biological systems.[1] It is a key intermediate in the glutathione cycle and has been investigated for its potential nootropic and anxiolytic effects.[1][2] The addition of a butyl group to the nitrogen atom of the pyroglutamic acid ring is expected to increase its lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties.

This document serves as a technical resource, compiling predicted chemical properties, generalized experimental protocols for synthesis and characterization, and relevant biological context for this compound.

Chemical and Physical Properties

Propertytert-Butyl 5-oxo-L-prolinateL-Pyroglutamic AcidThis compound (Predicted)
Molecular Formula C9H15NO3[3]C5H7NO3[1]C9H15NO3
Molecular Weight 185.22 g/mol [3]129.11 g/mol [1]~185.22 g/mol
CAS Number 35418-16-7[3]98-79-3[4]Not Available
Melting Point 104-106 °C[5]184 °C[1]Data not available
Boiling Point 319.2 °C at 760 mmHg[5]Data not availableData not available
Density 1.1 g/cm³[5]Data not availableData not available
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[4]Very soluble in water.[6]Likely soluble in organic solvents.
XLogP3 0.5[3]-0.8[7]> 0.5

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not published. The following are generalized methodologies based on standard organic chemistry techniques for the synthesis of N-alkylated amino acid derivatives and related compounds.

Synthesis of this compound

A potential synthetic route for this compound involves the N-alkylation of L-pyroglutamic acid.

Materials:

  • L-pyroglutamic acid

  • 1-Bromobutane (or other butylating agent)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Reagents for workup and purification (e.g., water, ethyl acetate, brine, magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a solution of L-pyroglutamic acid in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir for a specified time to facilitate the formation of the corresponding salt.

  • Add 1-bromobutane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the structure, including the presence of the butyl group and the pyroglutamate ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound and confirm its molecular formula.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the lactam and carboxylic acid.

  • Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the volatility and thermal stability of the compound.

Biological Context and Signaling Pathways

While no specific signaling pathways involving this compound have been described, its structural similarity to L-pyroglutamic acid suggests potential involvement in related biological processes. L-pyroglutamic acid is a key metabolite in the gamma-glutamyl cycle, which is crucial for glutathione synthesis and recycling.[1][8]

Gamma_Glutamyl_Cycle Glutathione Glutathione gamma_Glutamyl_AA γ-Glutamyl-Amino Acid Glutathione->gamma_Glutamyl_AA γ-Glutamyl Transpeptidase Cys_Gly Cysteinyl-Glycine Glutathione->Cys_Gly Pyroglutamic_Acid 5-Oxoproline (Pyroglutamic Acid) gamma_Glutamyl_AA->Pyroglutamic_Acid γ-Glutamyl Cyclotransferase Amino_Acid_out Amino Acid gamma_Glutamyl_AA->Amino_Acid_out Glutamate L-Glutamate Pyroglutamic_Acid->Glutamate 5-Oxoprolinase (ATP-dependent) Glutamate->Glutathione Glutathione Synthetase Amino_Acid_in Amino Acid Amino_Acid_in->gamma_Glutamyl_AA

Caption: The Gamma-Glutamyl Cycle.

Experimental and Analytical Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a novel chemical entity like this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_activity Biological Evaluation Synthesis N-Alkylation of L-Pyroglutamic Acid Workup Aqueous Workup and Extraction Synthesis->Workup Purification Column Chromatography Workup->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Purity Purity Analysis (HPLC/GC) Purification->Purity In_vitro In vitro Assays Purity->In_vitro In_vivo In vivo Studies In_vitro->In_vivo

Caption: General Experimental Workflow.

References

An In-Depth Technical Guide to the Structure and Synthesis of 1-Butyl-5-oxo-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-5-oxo-L-proline, systematically known as N-butyl-L-pyroglutamic acid, is a derivative of L-pyroglutamic acid, a naturally occurring amino acid analog. The introduction of a butyl group on the nitrogen atom of the pyroglutamate ring modifies its physicochemical properties, such as lipophilicity, which can be of significant interest in medicinal chemistry and drug development. This document provides a comprehensive overview of the chemical structure and synthetic routes for this compound, including detailed experimental protocols and quantitative data.

Chemical Structure

The chemical structure of this compound consists of a five-membered lactam ring, which is a derivative of L-proline, with a ketone group at the 5-position and a butyl group attached to the nitrogen atom at the 1-position. The stereochemistry at the alpha-carbon (position 2) is retained from the L-glutamic acid precursor, resulting in the (S)-enantiomer.

Molecular Formula: C₉H₁₅NO₃

Molecular Weight: 185.22 g/mol

IUPAC Name: (2S)-1-butyl-5-oxopyrrolidine-2-carboxylic acid

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the reductive amination of L-glutamic acid with butyraldehyde, followed by the cyclization of the intermediate, N-butyl-L-glutamic acid. An alternative approach involves the direct N-alkylation of L-pyroglutamic acid.

Method 1: Reductive Amination of L-Glutamic Acid and Subsequent Cyclization

This is a robust and widely applicable method for the synthesis of N-alkylated amino acids.

Overall Reaction Scheme:

Logical Relationship of the Synthesis Pathway

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization A L-Glutamic Acid C N-Butyl-L-glutamic acid (Intermediate) A->C NaBH4, Methanol B Butyraldehyde B->C NaBH4, Methanol D This compound (Final Product) C->D Heat

Caption: Synthesis of this compound.

This protocol is adapted from general procedures for the reductive amination of amino acids.

  • Dissolution: In a round-bottom flask, dissolve L-glutamic acid (1 equivalent) in methanol.

  • Addition of Aldehyde: Add butyraldehyde (1.1 equivalents) to the solution.

  • Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise while maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture to a pH of approximately 2 with hydrochloric acid (HCl).

    • Concentrate the solution under reduced pressure to remove the methanol.

    • The aqueous solution is then passed through a cation-exchange resin column.

    • Elute the product with an aqueous ammonia solution.

  • Isolation: Concentrate the eluate under reduced pressure to obtain the crude N-butyl-L-glutamic acid. The product can be further purified by recrystallization.

This protocol is based on the thermal cyclization of N-substituted glutamic acids.

  • Cyclization: Place the crude N-butyl-L-glutamic acid from the previous step in a round-bottom flask.

  • Heating: Heat the solid under vacuum at a temperature of 140-160 °C for 2-4 hours. The reaction can be monitored by the cessation of water evolution.

  • Purification: The resulting oil or solid is the crude this compound. It can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: N-Alkylation of L-Pyroglutamic Acid

This method provides a more direct route to the final product, starting from commercially available L-pyroglutamic acid.

Overall Reaction Scheme:

Caption: N-Alkylation of L-Pyroglutamic Acid.

  • Preparation: To a solution of L-pyroglutamic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) (1.1 equivalents) at 0 °C.

  • Alkylation: After the evolution of hydrogen gas ceases, add butyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Carefully quench the reaction with water.

    • Acidify the aqueous layer with HCl to a pH of 2.

    • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Isolation and Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound based on typical yields for similar reactions.

Table 1: Reagents for the Synthesis of N-Butyl-L-glutamic acid (Method 1, Step 1)

ReagentMolar Mass ( g/mol )Molar Equivalents
L-Glutamic Acid147.131.0
Butyraldehyde72.111.1
Sodium Borohydride37.831.5
Methanol32.04Solvent
Hydrochloric Acid36.46For acidification

Table 2: Expected Yield and Purity for the Synthesis of this compound

Synthesis Step/MethodProductTypical Yield (%)Typical Purity (%)
Method 1, Step 1N-Butyl-L-glutamic acid60-80>95 (after purification)
Method 1, Step 2This compound80-95>98 (after purification)
Method 2This compound70-90>98 (after purification)

Table 3: Physicochemical and Spectroscopic Data of this compound

PropertyValue
AppearanceColorless to pale yellow oil or low-melting solid
Boiling PointExpected to be >200 °C at atmospheric pressure
¹H NMR (CDCl₃, δ)Expected signals: ~0.9 (t, 3H, CH₃), ~1.3 (m, 2H, CH₂), ~1.5 (m, 2H, CH₂), ~2.2-2.6 (m, 4H, ring CH₂), ~3.2 (m, 2H, N-CH₂), ~4.2 (dd, 1H, α-CH)
¹³C NMR (CDCl₃, δ)Expected signals: ~13.7 (CH₃), ~19.9 (CH₂), ~29.0 (CH₂), ~25.0, ~29.5 (ring CH₂), ~45.0 (N-CH₂), ~57.0 (α-CH), ~175.0 (C=O, acid), ~178.0 (C=O, lactam)
Mass Spectrometry (ESI+)Expected m/z: 186.11 [M+H]⁺, 208.09 [M+Na]⁺

Conclusion

The synthesis of this compound can be reliably achieved through either the reductive amination of L-glutamic acid followed by cyclization or the direct N-alkylation of L-pyroglutamic acid. Both methods offer good to excellent yields and produce a high-purity product. The choice of synthetic route may depend on the availability of starting materials and the desired scale of the synthesis. The provided experimental protocols and data serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.

Unveiling the Potential Mechanism of Action of 1-Butyl-5-oxo-L-proline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the mechanism of action of 1-Butyl-5-oxo-L-proline is not available in the current scientific literature. This technical guide outlines a hypothetical mechanism based on the well-established biological roles of its core structure, 5-oxo-L-proline, and the common function of butyl esters in medicinal chemistry. The experimental protocols and quantitative data presented herein are derived from studies on 5-oxo-L-proline and related metabolic pathways.

Introduction

This compound is a derivative of 5-oxo-L-proline (also known as pyroglutamic acid), an important intermediate in the γ-glutamyl cycle, which is crucial for glutathione synthesis and amino acid transport. The presence of a butyl ester suggests that this compound may act as a prodrug, designed to enhance the bioavailability and cellular uptake of 5-oxo-L-proline. Upon entering the body, it is anticipated that esterase enzymes would hydrolyze the butyl ester, releasing 5-oxo-L-proline to exert its biological effects. This guide explores the potential downstream effects of this compound by examining the known signaling and metabolic pathways of its active form.

Hypothetical Mechanism of Action: A Prodrug Approach

The primary hypothesis is that this compound functions as a prodrug of 5-oxo-L-proline. Butyl esters are commonly employed in drug design to increase lipophilicity, thereby improving absorption and distribution. Once inside the cell, ubiquitous esterases would cleave the ester bond, liberating 5-oxo-L-proline and butanol. The released 5-oxo-L-proline would then integrate into relevant metabolic pathways.

This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Esterase Hydrolysis Esterase Hydrolysis Cellular Uptake->Esterase Hydrolysis 5-oxo-L-proline 5-oxo-L-proline Esterase Hydrolysis->5-oxo-L-proline Butanol Butanol Esterase Hydrolysis->Butanol Biological Effects Biological Effects 5-oxo-L-proline->Biological Effects

Figure 1: Proposed prodrug activation of this compound.

The Central Role of 5-oxo-L-proline in the γ-Glutamyl Cycle

The primary fate of intracellular 5-oxo-L-proline is its involvement in the γ-glutamyl cycle. This cycle is responsible for the synthesis and degradation of glutathione (GSH), a critical antioxidant. 5-oxo-L-prolinase, an ATP-dependent enzyme, catalyzes the conversion of 5-oxo-L-proline to glutamate.[1] This reaction is a key step in regenerating glutamate for glutathione synthesis.

cluster_gamma_glutamyl γ-Glutamyl Cycle γ-Glutamylcysteine Synthetase γ-Glutamylcysteine Synthetase γ-Glutamylcysteine γ-Glutamylcysteine γ-Glutamylcysteine Synthetase->γ-Glutamylcysteine Glutathione Synthetase Glutathione Synthetase Glutathione (GSH) Glutathione (GSH) Glutathione Synthetase->Glutathione (GSH) γ-Glutamyl Transpeptidase γ-Glutamyl Transpeptidase Amino Acid (intracellular) Amino Acid (intracellular) γ-Glutamyl Transpeptidase->Amino Acid (intracellular) γ-Glutamyl-Amino Acid γ-Glutamyl-Amino Acid γ-Glutamyl Transpeptidase->γ-Glutamyl-Amino Acid γ-Glutamyl Cyclotransferase γ-Glutamyl Cyclotransferase 5-oxo-L-proline 5-oxo-L-proline γ-Glutamyl Cyclotransferase->5-oxo-L-proline 5-Oxoprolinase 5-Oxoprolinase Glutamate Glutamate 5-Oxoprolinase->Glutamate ADP + Pi ADP + Pi 5-Oxoprolinase->ADP + Pi Glutamate->γ-Glutamylcysteine Synthetase Cysteine Cysteine Cysteine->γ-Glutamylcysteine Synthetase γ-Glutamylcysteine->Glutathione Synthetase Glycine Glycine Glycine->Glutathione Synthetase Glutathione (GSH)->γ-Glutamyl Transpeptidase Amino Acid (extracellular) Amino Acid (extracellular) Amino Acid (extracellular)->γ-Glutamyl Transpeptidase γ-Glutamyl-Amino Acid->γ-Glutamyl Cyclotransferase 5-oxo-L-proline->5-Oxoprolinase ATP ATP ATP->5-Oxoprolinase

References

The Metabolic Trajectory of 1-Butyl-5-oxo-L-proline: A Predictive Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Butyl-5-oxo-L-proline is a derivative of the endogenous amino acid metabolite, L-pyroglutamic acid. While direct metabolic studies on this specific N-substituted pyroglutamate are not presently available in scientific literature, a predictive metabolic pathway can be constructed based on established biochemical principles and data from structurally analogous compounds. This document outlines the probable metabolic fate of this compound, focusing on key enzymatic processes such as N-dealkylation and the subsequent metabolism of the resulting products. This guide also provides generalized experimental protocols for investigating the metabolism of such novel compounds.

Introduction

This compound, also known as N-butyl-L-pyroglutamic acid, belongs to the family of N-substituted derivatives of L-pyroglutamic acid (5-oxoproline). L-pyroglutamic acid is a crucial intermediate in the γ-glutamyl cycle, a key pathway for glutathione synthesis and amino acid transport. The introduction of a butyl group at the nitrogen atom of the pyroglutamate ring is expected to significantly influence its physicochemical properties and metabolic profile. Understanding the metabolic pathway of this compound is essential for evaluating its potential pharmacological activity, toxicity, and overall biological impact.

Predicted Metabolic Pathway

The metabolism of this compound is hypothesized to proceed through two primary routes:

  • Phase I Metabolism: N-dealkylation of the butyl group.

  • Subsequent Metabolism: Entry of the resulting L-pyroglutamic acid into the γ-glutamyl cycle.

N-Dealkylation via Cytochrome P450

The primary and most probable metabolic transformation for this compound is the enzymatic cleavage of the N-butyl group. This reaction is characteristic of the metabolism of many N-alkylated xenobiotics and is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.[1][2][3][4][5][6][7]

The proposed mechanism involves the following steps:

  • Hydroxylation: A CYP enzyme, likely from the CYP2 or CYP3 families, hydroxylates the α-carbon of the butyl group (the carbon atom directly attached to the nitrogen). This creates an unstable carbinolamide intermediate.

  • Spontaneous Cleavage: The carbinolamide intermediate is unstable and spontaneously collapses. This cleavage results in the formation of L-pyroglutamic acid and butyraldehyde.

N_Dealkylation_Pathway This compound This compound Carbinolamide Intermediate Carbinolamide Intermediate This compound->Carbinolamide Intermediate Cytochrome P450 (Hydroxylation) L-Pyroglutamic Acid L-Pyroglutamic Acid Carbinolamide Intermediate->L-Pyroglutamic Acid Spontaneous Cleavage Butyraldehyde Butyraldehyde Carbinolamide Intermediate->Butyraldehyde Spontaneous Cleavage

Caption: Proposed N-dealkylation pathway of this compound.

Metabolism of L-Pyroglutamic Acid

The L-pyroglutamic acid formed from the N-dealkylation of the parent compound is an endogenous molecule and will subsequently enter the well-established γ-glutamyl cycle. The key enzyme in this part of the pathway is 5-oxoprolinase, which catalyzes the ATP-dependent conversion of L-pyroglutamic acid to L-glutamate.

Gamma_Glutamyl_Cycle_Integration L-Pyroglutamic Acid L-Pyroglutamic Acid L-Glutamate L-Glutamate L-Pyroglutamic Acid->L-Glutamate 5-Oxoprolinase (ATP-dependent) Further Metabolism\n(e.g., Glutathione Synthesis) Further Metabolism (e.g., Glutathione Synthesis) L-Glutamate->Further Metabolism\n(e.g., Glutathione Synthesis)

Caption: Entry of L-pyroglutamic acid into cellular metabolism.

Quantitative Data

As there are no published studies on this compound, no quantitative data regarding its metabolic fate is available. The following table provides a template for the types of quantitative data that would be generated in preclinical studies.

ParameterDescriptionAnticipated Value/Range
In vitro half-life (t1/2) Time taken for 50% of the compound to be metabolized by liver microsomes.Dependent on CYP isoform affinity and activity.
Intrinsic Clearance (CLint) The inherent ability of the liver to metabolize the compound.To be determined experimentally.
Metabolite Formation Rate The rate of formation of L-pyroglutamic acid and butyraldehyde.To be determined experimentally.
Plasma Protein Binding The extent to which the compound binds to plasma proteins.Moderate to high, due to the lipophilic butyl group.

Experimental Protocols

The following are generalized protocols that can be adapted to study the metabolism of this compound.

In Vitro Metabolism using Liver Microsomes

Objective: To determine the in vitro metabolic stability and identify the primary metabolites of this compound.

Methodology:

  • Incubation: this compound (at a suitable concentration, e.g., 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the disappearance of the parent compound and the appearance of predicted metabolites (L-pyroglutamic acid).

In_Vitro_Metabolism_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Compound This compound Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes Microsomes->Incubate Buffer Phosphate Buffer Buffer->Incubate Cofactors NADPH System Cofactors->Incubate Quench Quench Reaction Incubate->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

References

A Technical Guide to 1-Butyl-5-oxo-L-proline and Pyroglutamic Acid: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive comparative analysis of 1-Butyl-5-oxo-L-proline and its parent compound, pyroglutamic acid (also known as 5-oxo-L-proline). While pyroglutamic acid is a well-characterized endogenous metabolite with a pivotal role in the glutathione cycle and emerging nootropic properties, this compound represents a novel, synthetically derived analogue. This document synthesizes the known properties of pyroglutamic acid and provides an in-depth, inferential analysis of how the addition of a butyl group at the N1 position may alter its physicochemical characteristics and biological activity. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential therapeutic applications of N-alkylated pyroglutamic acid derivatives.

Introduction: The Significance of the Pyroglutamate Scaffold

Pyroglutamic acid is a cyclic amino acid derivative formed from L-glutamic acid or L-glutamine.[1][2] It is a key intermediate in the γ-glutamyl cycle, a critical pathway for the synthesis and degradation of glutathione, the primary endogenous antioxidant.[3] Beyond its metabolic role, pyroglutamic acid has been investigated for its potential nootropic effects, with some studies suggesting it may improve age-associated memory impairment.[4][5] The unique lactam structure of pyroglutamic acid provides a rigid scaffold that is amenable to chemical modification, making it an attractive starting point for the design of novel therapeutic agents.[6][7]

The introduction of an alkyl substituent at the nitrogen atom of the pyrrolidone ring, as in this compound, is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound. This guide will explore the known attributes of pyroglutamic acid and extrapolate the likely impact of N-butylation.

Physicochemical Properties: A Comparative Overview

A direct comparison of the physicochemical properties of this compound and pyroglutamic acid is not available in the current literature. However, based on the principles of medicinal chemistry, we can infer the likely differences, which are summarized in the table below. The addition of a butyl group is expected to significantly increase the lipophilicity of the molecule.

PropertyPyroglutamic AcidThis compound (Inferred)Rationale for Inference
Molecular Formula C₅H₇NO₃C₉H₁₅NO₃Addition of a C₄H₈ group.
Molecular Weight 129.11 g/mol 185.22 g/mol Addition of the butyl group.
logP (Lipophilicity) Low (hydrophilic)Significantly Higher (more lipophilic)The non-polar butyl chain will increase partitioning into octanol.[8]
Water Solubility HighLowerIncreased lipophilicity generally leads to decreased aqueous solubility.[9]
Polar Surface Area (PSA) ~65 Ų~65 ŲThe core pyroglutamic acid structure remains the same.
Hydrogen Bond Donors 1 (amide N-H)0The amide proton is replaced by the butyl group.
Hydrogen Bond Acceptors 3 (two carbonyl oxygens, one hydroxyl oxygen)3The carbonyl and hydroxyl groups are retained.

Biological Activity and Signaling Pathways

Pyroglutamic Acid: A Key Player in the Glutathione Cycle

Pyroglutamic acid is intrinsically linked to the γ-glutamyl cycle, which is essential for maintaining cellular redox balance through the synthesis of glutathione (GSH).[3]

Diagram: The γ-Glutamyl Cycle

G cluster_cell Cell Interior cluster_membrane Cell Membrane GSH Glutathione (GSH) GGT γ-Glutamyl Transpeptidase GSH->GGT gamma_Glu_AA γ-Glutamyl-Amino Acid GCT γ-Glutamyl Cyclotransferase gamma_Glu_AA->GCT PGA Pyroglutamic Acid (5-Oxoproline) Glutamate Glutamate PGA->Glutamate ATP -> ADP+Pi GCL Glutamate-Cysteine Ligase Glutamate->GCL Cys_Gly Cysteinylglycine Cys Cysteine Cys_Gly->Cys Gly Glycine Cys_Gly->Gly Cys->GCL GS Glutathione Synthetase Gly->GS GCL->GS GS->GSH GCT->PGA AA_Transporter Amino Acid Transporter GCT->AA_Transporter Amino Acid Oxoprolinase 5-Oxoprolinase (ATP-dependent) GGT->gamma_Glu_AA GGT->Cys_Gly AA_ext Amino Acid (extracellular) AA_ext->GGT

Caption: The γ-Glutamyl Cycle and the role of pyroglutamic acid.

This compound: An Inferential Analysis of Biological Activity

The introduction of a butyl group at the N1 position of pyroglutamic acid is likely to have several significant consequences for its biological activity:

  • Blood-Brain Barrier (BBB) Permeability: Increased lipophilicity is a key factor in enhancing the ability of small molecules to cross the BBB.[2][10] Therefore, this compound is predicted to have significantly greater CNS penetration than pyroglutamic acid. This could be advantageous for developing drugs targeting the central nervous system.

  • Metabolic Stability: The N-alkylation of the pyroglutamate ring blocks the amide proton, which may alter its susceptibility to enzymatic degradation. This could potentially increase the metabolic stability and half-life of the compound compared to pyroglutamic acid.[5][11]

  • Receptor Interactions: The butyl group will introduce steric bulk and hydrophobicity, which could alter the binding affinity and selectivity of the molecule for biological targets. For instance, the interaction of pyroglutamic acid with excitatory amino acid receptors may be modified.[12]

  • Nootropic Potential: Given that pyroglutamic acid itself has shown some nootropic activity, the enhanced BBB penetration of its N-butyl derivative could potentially lead to more pronounced effects on cognitive function.[4][5] However, this is speculative and would require experimental validation.

Diagram: Hypothesized Workflow for Comparative Analysis

G cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_invitro In Vitro Evaluation Synth_PGA Pyroglutamic Acid (PGA) Characterization NMR, MS, HPLC Synth_PGA->Characterization Synth_NB_PGA This compound (NB-PGA) Synth_NB_PGA->Characterization LogP LogP Determination Characterization->LogP Solubility Aqueous Solubility Characterization->Solubility Metabolic_stability Metabolic Stability (microsomes, hepatocytes) Characterization->Metabolic_stability Neuronal_assays Neuronal Cell Assays (viability, signaling) Characterization->Neuronal_assays BBB_model In Vitro BBB Model (e.g., Transwell assay) LogP->BBB_model Solubility->BBB_model

Caption: A logical workflow for the comparative evaluation of the two compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the comparative analysis of this compound and pyroglutamic acid.

Synthesis of this compound

While a specific protocol for this compound is not available, a general method for the N-alkylation of pyroglutamic acid esters can be adapted.

Principle: This is a two-step process involving the esterification of pyroglutamic acid followed by N-alkylation.

Materials:

  • L-pyroglutamic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous ethanol

  • Sodium hydride (NaH)

  • 1-Bromobutane

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Esterification of L-pyroglutamic acid:

    • Suspend L-pyroglutamic acid in anhydrous ethanol.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add thionyl chloride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure to obtain the crude ethyl pyroglutamate.

  • N-alkylation of ethyl pyroglutamate:

    • Dissolve the crude ethyl pyroglutamate in anhydrous DMF.

    • Cool the solution to 0°C.

    • Add sodium hydride portion-wise with careful stirring (hydrogen gas is evolved).

    • After the gas evolution ceases, add 1-bromobutane dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction by carefully adding water.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound ethyl ester.

  • Hydrolysis of the ester (optional, to obtain the free acid):

    • Dissolve the purified ester in a mixture of ethanol and water.

    • Add a stoichiometric amount of lithium hydroxide (LiOH).

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with dilute HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, filter, and concentrate to obtain this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[13][14][15]

In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Principle: A common in vitro model utilizes a co-culture of brain endothelial cells and astrocytes on a semi-permeable membrane in a Transwell® system. The permeability of the test compounds is assessed by measuring their transport from the apical (blood side) to the basolateral (brain side) chamber.[1][16][17]

Materials:

  • Human brain microvascular endothelial cells (hBMECs)

  • Human astrocytes

  • Transwell® inserts with a microporous membrane (e.g., 0.4 µm pore size)

  • Cell culture medium and supplements

  • Test compounds (pyroglutamic acid and this compound)

  • Lucifer yellow (a fluorescent marker for paracellular permeability)

  • LC-MS/MS system for quantification of the test compounds

Procedure:

  • Cell Seeding:

    • Coat the apical side of the Transwell® inserts with collagen.

    • Seed astrocytes on the basolateral side of the inverted insert.

    • After astrocyte attachment, place the insert in the well plate and seed hBMECs on the apical side.

    • Co-culture the cells until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction formation.

  • Permeability Assay:

    • Replace the medium in the apical and basolateral chambers with a transport buffer.

    • Add the test compounds and Lucifer yellow to the apical chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • Measure the fluorescence of Lucifer yellow to assess the integrity of the cell monolayer.

    • Quantify the concentration of the test compounds in the basolateral samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each compound using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of transport of the compound to the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

Metabolic Stability Assay in Human Liver Microsomes

Principle: This assay measures the rate of disappearance of a compound when incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[5][11][18]

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Positive control compound with known metabolic instability (e.g., verapamil)

  • Acetonitrile with an internal standard for quenching the reaction and for LC-MS/MS analysis

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing HLMs and the test compound in phosphate buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) / (mg microsomal protein / mL)

Conclusion

Pyroglutamic acid is a foundational molecule with established roles in metabolism and potential as a nootropic agent. The N-butylation of this scaffold to form this compound is a rational drug design strategy aimed at enhancing its drug-like properties, particularly its ability to penetrate the central nervous system. While direct experimental data for this compound is currently unavailable, this technical guide provides a robust framework for its synthesis, characterization, and comparative evaluation against pyroglutamic acid. The provided experimental protocols offer a starting point for researchers to investigate the therapeutic potential of this and other N-alkylated pyroglutamic acid derivatives. Further research is warranted to elucidate the precise pharmacological profile of this compound and to validate the hypotheses presented in this guide.

References

The Biological Landscape of 1-Butyl-5-oxo-L-proline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-oxo-L-proline is a naturally occurring amino acid derivative and a key intermediate in the γ-glutamyl cycle, a critical pathway for glutathione metabolism and amino acid transport. The derivatization of this core structure, such as the addition of an N-butyl group to form 1-Butyl-5-oxo-L-proline, offers the potential for novel pharmacological properties. This document explores the plausible biological activities of this compound by examining the established activities of related 5-oxoproline analogs, including their antifungal, anti-inflammatory, anticancer, and antimicrobial properties. Detailed experimental protocols and conceptual signaling pathways are provided to guide future research endeavors.

Potential Biological Activities and Quantitative Data

Based on studies of various 5-oxo-L-proline derivatives, this compound may exhibit a range of biological effects. The following table summarizes quantitative data from studies on analogous compounds, offering a preliminary indication of potential efficacy.

Biological ActivityCompound TypeTest Organism/Cell LineParameterValue
AntifungalL-pyroglutamic acid estersPhytophthora infestansEC₅₀1.21 - 7.85 µg/mL
Anticancer5-oxopyrrolidine derivativesA549 (Human Lung Adenocarcinoma)-Potent Activity
Antimicrobial5-oxopyrrolidine derivative with 5-nitrothiopheneMultidrug-resistant Staphylococcus aureusMIC-

Note: The data presented above is for structurally related compounds and should be considered as a preliminary guide for investigating this compound.

Experimental Protocols

To facilitate the investigation of this compound, detailed protocols for assessing its potential biological activities are provided below.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungus.

Materials:

  • Test compound (this compound)

  • Fungal strain (e.g., Candida albicans)

  • Culture medium (e.g., RPMI-1640)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the culture medium within the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the fungal strain.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a positive control (fungus without the test compound) and a negative control (medium only).

  • Incubate the plates at an appropriate temperature and duration for the specific fungal strain.

  • Determine the MIC by visual inspection for the lowest concentration that inhibits visible fungal growth or by measuring the optical density using a spectrophotometer.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Test compound (this compound)

  • Cancer cell line (e.g., A549 human lung adenocarcinoma)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to untreated control cells.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-stimulated BV-2 Microglia

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • Test compound (this compound)

  • BV-2 microglial cell line

  • Cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Plate BV-2 cells in a 96-well plate and allow them to attach.

  • Pre-treat the cells with different concentrations of the test compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, excluding the negative control group.

  • Incubate the cells for an appropriate period (e.g., 24 hours).

  • Collect the cell culture supernatant from each well.

  • Mix the supernatant with Griess reagent and incubate at room temperature.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm) to determine the nitrite concentration, which reflects NO production.

  • Compare the NO levels in treated cells to those in LPS-stimulated and unstimulated cells.

Signaling Pathways and Experimental Workflows

Visual representations of relevant pathways and experimental workflows can aid in understanding the potential mechanisms of action and the experimental design.

experimental_workflow_antifungal cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Test Compound (this compound) serial_dilution Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_fungus Prepare Fungal Inoculum inoculation Inoculation with Fungus prep_fungus->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation read_results Visual/Spectrophotometric Reading incubation->read_results determine_mic Determine MIC read_results->determine_mic

Antifungal Susceptibility Testing Workflow

glutathione_cycle cluster_cell Cellular Metabolism Glutamate Glutamate gamma_Glutamylcysteine gamma_Glutamylcysteine Glutamate->gamma_Glutamylcysteine γ-Glutamylcysteine Synthetase Glutathione Glutathione gamma_Glutamylcysteine->Glutathione Glutathione Synthetase gamma_Glutamyl_AA γ-Glutamyl- Amino Acid Glutathione->gamma_Glutamyl_AA γ-Glutamyl Transpeptidase Five_Oxoproline 5-Oxo-L-proline gamma_Glutamyl_AA->Five_Oxoproline γ-Glutamyl Cyclotransferase Five_Oxoproline->Glutamate 5-Oxoprolinase (ATP-dependent)

An In-depth Technical Guide to 1-Butyl-5-oxo-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-5-oxo-L-proline is an N-alkylated derivative of L-pyroglutamic acid. L-pyroglutamic acid is a naturally occurring amino acid derivative found in various biological tissues. It is formed through the intramolecular cyclization of L-glutamic acid or L-glutamine.[1][2] This modification can occur non-enzymatically or be catalyzed by glutaminyl cyclases.[2][3] The presence of a pyroglutamate residue at the N-terminus of peptides and proteins can confer resistance to degradation by aminopeptidases, thereby increasing their stability.[2][3]

The introduction of a butyl group at the nitrogen atom of the pyroglutamate ring is expected to significantly increase the lipophilicity of the molecule. This modification can have profound effects on its physicochemical properties, membrane permeability, and biological activity. This guide will explore the theoretical synthesis, potential properties, and hypothetical biological relevance of this compound.

Physicochemical Properties

No experimental data for this compound has been reported. The following table provides the known properties of the parent compound, L-pyroglutamic acid, for comparison.

PropertyL-Pyroglutamic AcidReference
Molecular Formula C5H7NO3[4]
Molecular Weight 129.11 g/mol [4]
Melting Point 162-164 °C
Solubility Soluble in water
logP (Octanol/Water) -0.650[4]

The addition of a butyl group would be expected to decrease the melting point and water solubility while significantly increasing the logP value, indicating greater lipophilicity.

Synthesis of this compound

A plausible synthetic route to this compound would involve the N-alkylation of L-pyroglutamic acid or its ester. Direct alkylation of the lactam nitrogen of pyroglutamic acid can be challenging due to the amide resonance.[5] However, methods for N-alkylation of amino acids are well-established and can be adapted.[6]

This protocol is a generalized procedure based on standard organic synthesis techniques for N-alkylation.

Step 1: Esterification of L-Pyroglutamic Acid

  • Suspend L-pyroglutamic acid (1 equivalent) in methanol.

  • Add a catalytic amount of thionyl chloride dropwise at 5-10°C.

  • Stir the reaction mixture for 6-8 hours.

  • Neutralize the reaction with sodium bicarbonate to yield methyl L-pyroglutamate.[7]

Step 2: N-Butylation of Methyl L-pyroglutamate

  • Dissolve methyl L-pyroglutamate (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0°C.

  • Stir the mixture for 30 minutes to allow for the formation of the sodium salt.

  • Add 1-bromobutane (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain methyl 1-butyl-5-oxo-L-prolinate.

Step 3: Hydrolysis of the Ester

  • Dissolve the purified methyl 1-butyl-5-oxo-L-prolinate in a mixture of methanol and water.

  • Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

  • Extract the final product, this compound, with an organic solvent.

  • Dry, concentrate, and purify as necessary.

SynthesisWorkflow A L-Pyroglutamic Acid B Methyl L-pyroglutamate A->B  Methanol, Thionyl Chloride   C Methyl 1-butyl-5-oxo-L-prolinate B->C  1. NaH, DMF  2. 1-Bromobutane   D This compound C->D  LiOH, Methanol/Water  

Caption: Proposed synthesis of this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been investigated. However, based on the known roles of L-pyroglutamic acid, we can speculate on its potential biological functions.

L-pyroglutamic acid is an intermediate in the γ-glutamyl cycle, a pathway for glutathione synthesis and transport of amino acids across cell membranes.

The γ-glutamyl cycle involves the synthesis and degradation of glutathione. 5-oxoprolinase, an enzyme in this cycle, converts 5-oxo-L-proline to L-glutamate in an ATP-dependent manner.

GammaGlutamylCycle cluster_membrane Cell Membrane cluster_cytosol Cytosol GGT γ-Glutamyl Transpeptidase AA_in Amino Acid (intracellular) GGT->AA_in CysGly Cysteinylglycine GGT->CysGly γ-Glutamyl-Amino Acid GSH Glutathione (GSH) GSH->GGT Glu Glutamate CysGly->Glu GCL Glutamate-Cysteine Ligase Glu->GCL Oxoproline 5-Oxo-L-proline OP 5-Oxoprolinase Oxoproline->OP GS Glutathione Synthetase GCL->GS GS->GSH GCT γ-Glutamyl Cyclotransferase GCT->Oxoproline OP->Glu ATP -> ADP + Pi AA_out Amino Acid (extracellular) AA_out->GGT γ-Glutamyl-Amino Acid γ-Glutamyl-Amino Acid

Caption: The γ-Glutamyl Cycle involving 5-oxo-L-proline.

The N-butyl group of this compound would likely prevent its recognition by 5-oxoprolinase, potentially disrupting the γ-glutamyl cycle if the compound can enter the cell. Its increased lipophilicity might enhance its ability to cross cell membranes, potentially leading to intracellular accumulation.

Given that L-glutamic acid is a major excitatory neurotransmitter, derivatives of pyroglutamic acid have been explored for their effects on the central nervous system. The increased lipophilicity of this compound could facilitate its entry into the brain, where it might interact with glutamate receptors or other neuronal targets. However, this remains purely speculative without experimental evidence.

Future Research Directions

The lack of data on this compound presents numerous opportunities for future research:

  • Synthesis and Characterization: The first step would be to synthesize and fully characterize the compound, including obtaining spectroscopic data (NMR, IR, Mass Spectrometry) and determining its physicochemical properties (melting point, solubility, logP).

  • Biological Screening: The synthesized compound should be screened in a variety of biological assays to determine its activity. This could include assays for:

    • Enzyme inhibition (e.g., 5-oxoprolinase).

    • Receptor binding (e.g., glutamate receptors).

    • Cytotoxicity and cell permeability in various cell lines.

  • Pharmacokinetic Studies: If biological activity is observed, in vitro and in vivo pharmacokinetic studies would be necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound is a novel, uncharacterized derivative of the important biological molecule L-pyroglutamic acid. While no direct experimental data exists, this guide provides a theoretical framework for its synthesis and potential biological relevance based on the known properties of related compounds. The introduction of an N-butyl group is predicted to significantly alter its physicochemical properties, which could lead to interesting and potentially useful biological activities. Further experimental investigation is required to validate these hypotheses and to fully understand the chemical and biological nature of this compound.

References

An In-depth Technical Guide to the Discovery and History of Pyroglutamic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroglutamic acid, a cyclic lactam derivative of glutamic acid, has been a subject of scientific inquiry for over a century. Its esters, in particular, have emerged as a versatile class of compounds with a wide array of biological activities and applications in drug development. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of pyroglutamic acid esters. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key signaling pathways.

Discovery and History

Pyroglutamic acid, also known as 5-oxoproline or pidolic acid, was first identified in 1882 through the thermal dehydration of glutamic acid.[1] It is a naturally occurring amino acid derivative found in various biological systems, from bacteria to humans.[1] The formation of pyroglutamate can occur spontaneously from N-terminal glutamine or glutamic acid residues in peptides and proteins, a modification that can impact their structure and function.[1]

The exploration of pyroglutamic acid esters as bioactive molecules is a more recent development. These esters have garnered significant interest due to their diverse pharmacological properties, including antifungal, anti-inflammatory, and neuritogenic activities.[2] Their role as crucial intermediates in the synthesis of pharmaceuticals, such as the Alzheimer's drug Rolipram, has further solidified their importance in medicinal chemistry.

Physicochemical Properties of Pyroglutamic Acid and its Esters

The physicochemical properties of pyroglutamic acid and its esters are crucial for understanding their behavior in biological systems and for designing synthetic strategies. A selection of these properties is summarized in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
L-Pyroglutamic AcidC₅H₇NO₃129.11160-163[3]239.15 (estimate)[3]Soluble in water, alcohol, acetone, and acetic acid.[3]
Methyl L-PyroglutamateC₆H₉NO₃143.14-90 (0.3 mmHg)Soluble in DMSO.
Ethyl L-PyroglutamateC₇H₁₁NO₃157.17---
Butyl L-PyroglutamateC₉H₁₅NO₃185.22--Derivative of L-Glutamic Acid.
tert-Butyl L-PyroglutamateC₉H₁₅NO₃185.22104--
Boc-L-Pyroglutamic acid methyl esterC₁₁H₁₇NO₅245.2663-67-Slightly soluble in water; soluble in ethanol, ether, and chloroform.[4]

Synthesis of Pyroglutamic Acid Esters: Experimental Protocols

The synthesis of pyroglutamic acid esters can be achieved through various chemical and enzymatic methods. Below are detailed protocols for some common approaches.

Chemical Synthesis: Esterification of L-Pyroglutamic Acid

This method involves the direct esterification of L-pyroglutamic acid with an alcohol in the presence of a catalyst.

Protocol for the Synthesis of Methyl L-Pyroglutamate: [4]

  • Reaction Setup: Dissolve L-pyroglutamic acid in methanol in a reaction vessel.

  • Catalyst Addition: Add thionyl chloride as a catalyst to the solution.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 5-10°C) for 6-8 hours.

  • Quenching: Stop the reaction by adding sodium bicarbonate.

  • Product Formation: The reaction yields methyl L-pyroglutamate.

Protecting-Group-Free Asymmetric Synthesis

This approach avoids the need for protecting the amine group of the starting glycinate.

Protocol for Asymmetric Synthesis of Pyroglutamic Acid Esters:

  • Catalyst System: Utilize a chiral pyridoxal catalyst in combination with a Lewis acid additive (e.g., LiOTf).

  • Reaction: Perform a direct asymmetric conjugate addition of a glycinate to an α,β-unsaturated ester.

  • Lactamization: The conjugate addition is followed by in situ lactamization to form the chiral pyroglutamic acid ester.

Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of pyroglutamic acid esters.

Protocol for Enzymatic Esterification:

  • Enzyme: Use an immobilized lipase, such as Novozym 435 (lipase B from Candida antarctica).

  • Reactants: Combine pyroglutamic acid or its ethyl ester with the desired alcohol.

  • Reaction Conditions: Conduct the reaction under reduced pressure and at a temperature below 100°C, preferably without a solvent.

  • Product Isolation: After the reaction, the immobilized enzyme can be easily filtered off to yield the pure product.

Biological Activities and Quantitative Data

Pyroglutamic acid esters exhibit a range of biological activities. The following tables summarize key quantitative data from cited studies.

Antifungal Activity

A study by Gang et al. (2018) investigated the antifungal activity of a series of L-pyroglutamic acid analogues against Phytophthora infestans.[2]

CompoundEC₅₀ (µg/mL)
2d1.44[2]
2j1.21[2]
Azoxystrobin (control)7.85[2]

Another study evaluated the inhibitory effects of novel L-pyroglutamic acid analogues against various phytopathogenic fungi.[5]

CompoundInhibition % against Fusarium graminearum (at 100 µmol/L)
C08aSignificant antifungal activity[5]
C08lSignificant antifungal activity[5]
Anti-inflammatory Activity

The same study by Gang et al. (2018) also explored the anti-inflammatory activity of these compounds by measuring the inhibition of LPS-induced NO production in BV-2 microglial cells.[2]

CompoundInhibition of NO production
2eDisplayed anti-inflammatory activity[2]
2gDisplayed anti-inflammatory activity[2]
4dDisplayed anti-inflammatory activity[2]

Signaling Pathways and Mechanisms of Action

The biological effects of pyroglutamic acid esters are mediated through their interaction with specific cellular signaling pathways.

Anti-inflammatory Pathway: Inhibition of NF-κB

Pyroglutamic acid and its derivatives have been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response. Upon binding to its receptor (TLR4), it triggers a signaling cascade that leads to the activation of the IKK complex. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). Pyroglutamic acid esters are proposed to inhibit this pathway, leading to a reduction in NO production.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus translocates iNOS iNOS Gene Transcription NO Nitric Oxide (NO) (Inflammation) iNOS->NO leads to PGE Pyroglutamic Acid Esters PGE->IKK inhibits

Proposed anti-inflammatory mechanism of pyroglutamic acid esters via NF-κB pathway inhibition.
Role in Alzheimer's Disease: Modulation of Amyloid-β Aggregation

Pyroglutamate-modified amyloid-beta (Aβ) peptides are found in the brains of Alzheimer's disease (AD) patients and are thought to play a crucial role in the aggregation cascade. The formation of pyroglutamate at the N-terminus of Aβ peptides makes them more prone to aggregation, leading to the formation of toxic oligomers and fibrils. While the direct interaction of pyroglutamic acid esters with this pathway is still under investigation, understanding the formation of pyroglutamated Aβ is key. N-terminal glutamic acid on the Aβ peptide can be cyclized to pyroglutamate by the enzyme glutaminyl cyclase (QC). This modification enhances the hydrophobicity and aggregation propensity of Aβ, initiating the formation of amyloid plaques.

G Abeta_Glu Aβ Peptide (with N-terminal Glutamic Acid) Abeta_pGlu Pyroglutamated Aβ (pE-Aβ) Abeta_Glu->Abeta_pGlu cyclization QC Glutaminyl Cyclase (QC) QC->Abeta_pGlu catalyzes Oligomers Toxic Oligomers Abeta_pGlu->Oligomers aggregation Fibrils Amyloid Fibrils Oligomers->Fibrils aggregation Plaques Amyloid Plaques Fibrils->Plaques deposition

Formation of pyroglutamated Aβ and its role in amyloid plaque formation in Alzheimer's disease.

Conclusion and Future Directions

Pyroglutamic acid esters represent a promising class of compounds with significant potential in drug discovery and development. Their diverse biological activities, coupled with their accessibility through various synthetic routes, make them attractive targets for further research. Future studies should focus on elucidating the precise molecular mechanisms underlying their therapeutic effects, which will be crucial for the rational design of novel and more potent derivatives. A deeper understanding of their structure-activity relationships and pharmacokinetic profiles will pave the way for their clinical application in treating a range of diseases, from fungal infections to neurodegenerative disorders.

References

A Technical Guide to 1-Butyl-5-oxo-L-proline: A Putative Derivative of L-proline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to L-Proline and its Derivatives

L-proline is a unique proteinogenic amino acid distinguished by its secondary amine integrated into a pyrrolidine ring. This rigid structure imparts significant conformational constraints on peptides and proteins.[1][2] Its derivatives, particularly those involving modifications at the nitrogen or the carboxyl group, are of significant interest in medicinal chemistry. One of the key derivatives is 5-oxo-L-proline (pyroglutamic acid), an intermediate in the γ-glutamyl cycle.[3][4] The addition of an N-butyl group to this core structure would yield 1-Butyl-5-oxo-L-proline, a modification expected to increase its lipophilicity and potentially alter its biological activity.

Predicted Chemical Properties

The introduction of a butyl group at the 1-position of the 5-oxo-L-proline ring is anticipated to significantly influence its physicochemical properties. The following table summarizes the predicted properties based on the known characteristics of related compounds.

PropertyPredicted Value/Characteristic for this compoundRationale based on Related Compounds
Molecular Formula C9H15NO3Based on the addition of a C4H9 group to C5H7NO3 (5-oxo-L-proline) and removal of a hydrogen.
Molecular Weight ~185.22 g/mol Calculated from the molecular formula.
Solubility Increased solubility in organic solvents compared to 5-oxo-L-proline.The nonpolar butyl group increases lipophilicity.
LogP Higher than 5-oxo-L-proline.Increased lipophilicity due to the alkyl chain.
Chirality Retains the L-configuration from the parent L-proline.Synthesis would likely start from L-proline or its derivatives.

Potential Synthetic Approaches

While a specific synthesis for this compound is not documented in the provided search results, a plausible synthetic route can be proposed based on established methods for N-alkylation of amino acids and their derivatives. A potential synthetic workflow is outlined below.

Synthesis_Workflow L_Proline L-Proline Protection Protection of Carboxyl Group (e.g., Esterification) L_Proline->Protection N_Alkylation N-Alkylation with 1-Bromobutane Protection->N_Alkylation Deprotection Deprotection of Carboxyl Group N_Alkylation->Deprotection Cyclization Intramolecular Cyclization (Lactam Formation) Deprotection->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.

Step 1: Protection of the Carboxylic Acid of L-Proline

  • Dissolve L-proline in an appropriate alcohol (e.g., methanol or ethanol).

  • Add a catalyst, such as thionyl chloride or a strong acid, dropwise at 0°C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the corresponding L-proline ester.

Step 2: N-Alkylation

  • Dissolve the L-proline ester in a suitable aprotic solvent (e.g., DMF or acetonitrile).

  • Add a base, such as potassium carbonate or triethylamine, to the solution.

  • Add 1-bromobutane dropwise and heat the reaction mixture.

  • Monitor the reaction by TLC. Once complete, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 3: Deprotection and Cyclization

  • Hydrolyze the ester group of the N-butylated proline ester using aqueous base (e.g., NaOH or LiOH).

  • Acidify the reaction mixture to protonate the carboxylic acid.

  • Induce intramolecular cyclization to form the lactam (5-oxo-L-proline ring) by heating, potentially with a dehydrating agent.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Potential Biological Activities and Signaling Pathways

The biological activity of this compound is currently unknown. However, based on the roles of L-proline and 5-oxo-L-proline, several hypotheses can be formulated. L-proline is crucial for collagen synthesis and has roles in cellular stress responses. 5-Oxo-L-proline is an intermediate in glutathione metabolism.[3] The N-butyl group could enhance cell membrane permeability, potentially leading to novel interactions with intracellular targets.

A potential area of investigation is its role as a modulator of enzymes involved in proline or glutamate metabolism. For instance, it could be an inhibitor or substrate for enzymes like proline dehydrogenase or 5-oxoprolinase.

Signaling_Pathway cluster_cell Cell cluster_cytosol Cytosol Membrane Cell Membrane Proline_Pool Intracellular Proline Pool Glutamate Glutamate Proline_Pool->Glutamate Proline Catabolism GSH_Cycle Glutathione Cycle Glutamate->GSH_Cycle Signaling_Cascades Signaling Cascades Butyl_Oxo_Proline This compound Butyl_Oxo_Proline->Membrane Increased Permeability Proline_Transport Proline Transporters Butyl_Oxo_Proline->Proline_Transport Potential Competition Enzyme_Interaction Enzyme Interaction Butyl_Oxo_Proline->Enzyme_Interaction Potential Interaction Proline_Transport->Proline_Pool Enzyme_Interaction->Signaling_Cascades Modulation

Caption: Hypothetical cellular interactions of this compound.

Potential Applications in Drug Development

Given the diverse roles of proline in biology, N-alkylated derivatives of 5-oxo-L-proline could have several therapeutic applications:

  • Neuroprotective Agents: Glutamate, a product of proline metabolism, is a key neurotransmitter.[1] Compounds that modulate glutamate pathways could be relevant for neurological disorders.

  • Anticancer Agents: Cancer cells often exhibit altered metabolism, including an increased reliance on proline.[2] Derivatives that interfere with proline metabolism could be explored as anticancer drugs.

  • Enzyme Inhibitors: The structural similarity to the natural substrate could make this compound a candidate for inhibiting enzymes in the proline metabolic pathway.

Conclusion

While this compound remains a hypothetical compound in the context of currently available literature, its structural relationship to L-proline and pyroglutamic acid suggests it could possess interesting biological activities. The increased lipophilicity conferred by the N-butyl group may enhance its pharmacokinetic properties, making it and similar derivatives worthy of investigation in drug discovery programs. Further research is required to synthesize and characterize this compound to validate these hypotheses.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Butyl-5-oxo-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Butyl-5-oxo-L-proline, a derivative of pyroglutamic acid. The synthesis is based on established chemical transformations and is designed to be a reliable method for obtaining the target compound in a laboratory setting. The protocol is divided into three main stages: esterification of L-pyroglutamic acid, N-alkylation of the resulting ester, and subsequent hydrolysis to yield the final product.

Overview of the Synthesis

The synthesis of this compound is achieved through a three-step process starting from the readily available L-pyroglutamic acid. The carboxylic acid functionality is first protected as a methyl ester. The lactam nitrogen is then alkylated using butyl bromide in the presence of a strong base. Finally, the methyl ester is hydrolyzed to afford the desired this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 5-oxo-L-prolinate

This procedure outlines the esterification of L-pyroglutamic acid using methanol and thionyl chloride.[1]

Materials:

  • L-pyroglutamic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (deionized)

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-pyroglutamic acid in anhydrous methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully add sodium bicarbonate to neutralize the excess acid until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane and wash with water to remove any inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 5-oxo-L-prolinate as an oil or low-melting solid.

Step 2: Synthesis of Methyl 1-butyl-5-oxo-L-prolinate

This protocol describes the N-alkylation of Methyl 5-oxo-L-prolinate with butyl bromide using sodium hydride as a base.

Materials:

  • Methyl 5-oxo-L-prolinate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Butyl bromide

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of Methyl 5-oxo-L-prolinate in anhydrous DMF to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt.

  • Add butyl bromide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 1-butyl-5-oxo-L-prolinate.

Step 3: Synthesis of this compound

This final step involves the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

  • Methyl 1-butyl-5-oxo-L-prolinate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve Methyl 1-butyl-5-oxo-L-prolinate in a mixture of THF and water.

  • Add an aqueous solution of lithium hydroxide or sodium hydroxide to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product from the acidic aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound. The yields are based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

StepReactantReagentSolventTemperature (°C)Time (h)Yield (%)
1 L-pyroglutamic acidThionyl chloride, MethanolMethanol0 - RT6 - 8~95
2 Methyl 5-oxo-L-prolinateSodium hydride, Butyl bromideDMF0 - RT12 - 1670 - 80
3 Methyl 1-butyl-5-oxo-L-prolinateLithium hydroxideTHF/WaterRT2 - 4>90

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis L-Pyroglutamic_Acid L-Pyroglutamic Acid Methyl_5-oxo-L-prolinate Methyl 5-oxo-L-prolinate L-Pyroglutamic_Acid->Methyl_5-oxo-L-prolinate SOCl₂, CH₃OH Methyl_1-butyl-5-oxo-L-prolinate Methyl 1-butyl-5-oxo-L-prolinate Methyl_5-oxo-L-prolinate->Methyl_1-butyl-5-oxo-L-prolinate 1. NaH, DMF 2. Butyl bromide This compound This compound Methyl_1-butyl-5-oxo-L-prolinate->this compound 1. LiOH, THF/H₂O 2. H₃O⁺

Caption: Synthetic route to this compound.

Expected Characterization Data

While experimental data for this compound is not widely available, the following are expected analytical characteristics based on its structure and data from similar compounds.

  • ¹H NMR: Expect signals for the butyl group (a triplet around 0.9 ppm, two multiplets between 1.3-1.6 ppm, and a triplet around 3.5 ppm), and signals for the pyroglutamate ring protons (multiplets between 2.0-2.6 ppm and a multiplet around 4.2 ppm).

  • ¹³C NMR: Expect signals for the butyl carbons (around 13, 20, 30, and 45 ppm) and the pyroglutamate ring carbons (including two methylene carbons, one methine carbon, and two carbonyl carbons).

  • Mass Spectrometry (ESI-MS): Expected m/z for [M+H]⁺ = 186.11.

  • Infrared (IR) Spectroscopy: Expect characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the lactam C=O stretch (~1680 cm⁻¹), and the carboxylic acid C=O stretch (~1720 cm⁻¹).

References

Application Notes and Protocols: Purification of 1-Butyl-5-oxo-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-5-oxo-L-proline, an N-substituted derivative of pyroglutamic acid, is a chiral building block with potential applications in medicinal chemistry and drug development. Its unique structural features, combining a lactam ring with a butyl group, make it an interesting scaffold for the synthesis of novel therapeutic agents. The biological activity and efficacy of such compounds are intrinsically linked to their purity. Therefore, a robust and reproducible purification protocol is paramount.

These application notes provide a detailed protocol for the purification of this compound, suitable for achieving high purity required for research and preclinical studies. The described methodology is based on common laboratory techniques for the purification of polar organic molecules.

Data Presentation

The purification of this compound from a crude reaction mixture can be effectively achieved using a two-step process: column chromatography followed by recrystallization. Below is a summary of expected quantitative data based on typical results for compounds with similar properties.

ParameterColumn ChromatographyRecrystallizationOverall
Starting Material Crude this compoundPurified from ChromatographyCrude this compound
Purity (by HPLC) >95%>99.5%>99.5%
Yield 85-95%90-98%77-93%
Physical Appearance Colorless to pale yellow oilWhite crystalline solidWhite crystalline solid

Experimental Protocols

Column Chromatography

This initial step is designed to remove the bulk of impurities from the crude reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a 9:1 mixture of hexanes:ethyl acetate.

  • Column Packing: Carefully pour the slurry into the chromatography column, allowing the silica to settle into a uniform packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a mobile phase of 9:1 hexanes:ethyl acetate. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate, and then introducing methanol if necessary, to elute the target compound. The optimal solvent gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the partially purified product as an oil.

Recrystallization

This final step is to achieve high purity of the target compound.

Materials:

  • Partially purified this compound (from column chromatography)

  • Ethyl acetate

  • Hexanes

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the partially purified product in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.

  • Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Visualization

Purification Workflow

The following diagram illustrates the logical workflow for the purification of this compound.

Purification_Workflow crude Crude this compound column_chromatography Column Chromatography (Silica Gel) crude->column_chromatography partially_purified Partially Purified Product (>95% Purity) column_chromatography->partially_purified waste Impurities column_chromatography->waste recrystallization Recrystallization (EtOAc/Hexanes) partially_purified->recrystallization pure_product Pure this compound (>99.5% Purity) recrystallization->pure_product recrystallization->waste

Caption: Workflow for the purification of this compound.

Logical Relationship of Purification Steps

The diagram below outlines the decision-making process and logical flow of the purification protocol.

Purification_Logic start Start: Crude Product check_purity1 Assess Purity (TLC/HPLC) start->check_purity1 column_chrom Perform Column Chromatography check_purity1->column_chrom < 95% Pure recrystallize Perform Recrystallization check_purity1->recrystallize > 95% Pure check_purity2 Assess Purity of Combined Fractions column_chrom->check_purity2 check_purity2->column_chrom < 95% Pure check_purity2->recrystallize > 95% Pure final_purity_check Final Purity and Characterization (HPLC, NMR, MS) recrystallize->final_purity_check end End: Purified Product final_purity_check->end > 99.5% Pure fail Repurify or Re-evaluate Strategy final_purity_check->fail < 99.5% Pure

Application Note: HPLC Analysis of 1-Butyl-5-oxo-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of publicly available scientific literature did not yield a specific, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of "1-Butyl-5-oxo-L-proline." However, based on established HPLC methods for structurally similar compounds, such as 5-oxoproline and its derivatives, a robust analytical protocol can be proposed. This document provides a detailed application note and a comprehensive protocol designed for researchers, scientists, and drug development professionals for the analysis of this compound.

Introduction

This compound is a derivative of pyroglutamic acid, a compound of interest in various fields of biochemical and pharmaceutical research. Accurate and reliable quantification of this analyte is crucial for its characterization and for pharmacokinetic and metabolic studies. This application note outlines a proposed reverse-phase HPLC (RP-HPLC) method for the determination of this compound. The methodology is based on the chromatographic principles applied to similar polar, non-volatile compounds.

Chromatographic Conditions

A reverse-phase HPLC method is proposed, which is suitable for the separation of polar to moderately nonpolar analytes. The butyl group on the proline ring suggests that a C18 stationary phase would provide adequate retention and separation.

Table 1: Proposed HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 210 nm

Method Performance (Hypothetical Data)

The following table summarizes the expected performance characteristics of this proposed HPLC method. These values are illustrative and would need to be confirmed through method validation studies.

Table 2: Hypothetical Method Validation Parameters

ParameterExpected Value
Retention Time (RT) ~ 7.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Detailed Experimental Protocols

1. Preparation of Reagents and Mobile Phase

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.

2. Sample Preparation

The appropriate sample preparation procedure will depend on the sample matrix. A general procedure for a liquid sample is provided below. For more complex matrices, techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[1][2]

  • Filtration: For clean samples, filter through a 0.45 µm syringe filter prior to injection.

  • Protein Precipitation (for biological samples): To 100 µL of the sample, add 300 µL of cold acetonitrile. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the 50:50 mobile phase mixture.

3. HPLC Analysis Procedure

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Standard Injection: Inject 10 µL of each working standard solution to generate a calibration curve.

  • Sample Injection: Inject 10 µL of the prepared sample.

  • Data Acquisition and Analysis: Record the chromatograms and integrate the peak area corresponding to this compound. Quantify the analyte concentration in the samples by comparing the peak area to the calibration curve.

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reagents Reagent & Mobile Phase Preparation Equilibration System Equilibration Reagents->Equilibration Standards Standard Preparation Injection Standard/Sample Injection Standards->Injection Sample Sample Preparation Sample->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 210 nm Separation->Detection Acquisition Data Acquisition Detection->Acquisition Quantification Quantification Acquisition->Quantification

Caption: Workflow for the HPLC analysis of this compound.

HPLC_Principle Principle of Reverse-Phase HPLC Separation cluster_system HPLC System MobilePhase Mobile Phase (Polar) Acetonitrile/Water StationaryPhase Stationary Phase (Nonpolar) C18 Column MobilePhase->StationaryPhase Flows through Analyte This compound (Analyte) StationaryPhase->Analyte Interacts with (Retention) Analyte->MobilePhase Dissolves in

Caption: Principle of Reverse-Phase HPLC separation for this compound.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 1-Butyl-5-oxo-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 1-Butyl-5-oxo-L-proline, a derivative of the amino acid L-proline. The protocols outlined below are intended to assist in the structural elucidation and purity assessment of this compound, which is of interest in medicinal chemistry and drug development.

Introduction

This compound, also known as N-butyl-pyroglutamic acid, is a small organic molecule with potential applications in various fields of chemical and pharmaceutical research. Accurate characterization of its molecular structure is crucial for understanding its chemical properties and biological activity. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the structure of organic compounds in solution.[1][2][3] This document details the predicted ¹H and ¹³C NMR spectral data for this compound and provides standardized protocols for sample preparation and spectral acquisition.

Predicted NMR Spectral Data

Due to the limited availability of experimental spectra for this compound in the public domain, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the analysis of structurally similar compounds and established NMR principles. The numbering convention used for the atoms is illustrated in Figure 1.

Chemical structure of this compound with atom numbering

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-24.1 - 4.3dd8.0, 4.01H
H-3a2.2 - 2.4m-1H
H-3b2.0 - 2.2m-1H
H-4a2.4 - 2.6m-1H
H-4b2.2 - 2.4m-1H
H-1'a3.4 - 3.6t7.52H
H-2'1.4 - 1.6sextet7.52H
H-3'1.2 - 1.4sextet7.52H
H-4'0.8 - 1.0t7.53H
Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-258 - 60
C-328 - 32
C-424 - 28
C-5175 - 178
C-1'45 - 48
C-2'28 - 32
C-3'19 - 22
C-4'13 - 15

Experimental Protocols

The following protocols describe the general procedures for acquiring high-quality NMR spectra of this compound. These are standard methods applicable to many small organic molecules.[4]

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the NMR tube.

  • Dissolution: Cap the NMR tube and vortex or sonicate gently until the sample is completely dissolved.

  • Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: ¹H NMR Spectrum Acquisition
  • Instrument Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions to ensure a homogeneous magnetic field.

  • Standard Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 5-6 ppm.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum manually or automatically.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

    • Perform peak picking to identify the chemical shifts.

Protocol 3: ¹³C NMR Spectrum Acquisition
  • Instrument Setup: Use the same prepared sample and ensure the spectrometer is tuned for ¹³C observation.

  • Standard Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Set a spectral width of approximately 200-220 ppm, centered around 100-110 ppm.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A higher number of scans (e.g., 128-1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Temperature: 298 K (25 °C).

  • Data Acquisition: Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

    • Perform peak picking.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the NMR analysis of this compound.

NMR_Sample_Preparation cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Tune and Shim Spectrometer insert->setup acquire Acquire FID setup->acquire

Caption: Workflow for NMR sample preparation and data acquisition.

NMR_Data_Processing start Acquired FID ft Fourier Transform start->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration for ¹H NMR peak_picking Peak Picking calibration->peak_picking for ¹³C NMR integration->peak_picking for ¹H NMR analysis Structural Analysis peak_picking->analysis

Caption: Step-by-step NMR data processing workflow.

Applications in Drug Development

The structural information obtained from NMR spectroscopy is vital in several stages of drug development:

  • Hit Identification and Validation: Confirming the structure of active compounds identified in screening campaigns.

  • Lead Optimization: Characterizing novel analogs to establish structure-activity relationships (SAR).

  • Process Chemistry: Monitoring reaction progress and identifying byproducts during scale-up synthesis.

  • Quality Control: Ensuring the identity, purity, and stability of the final active pharmaceutical ingredient (API).

By following the detailed protocols and utilizing the reference spectral data provided, researchers can confidently characterize this compound and its derivatives, accelerating the drug discovery and development process.

References

Mass spectrometry of "1-Butyl-5-oxo-L-proline"

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Quantitative Analysis of 1-Butyl-5-oxo-L-proline using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound, a derivative of pyroglutamic acid, is a small polar molecule of interest in various fields, including metabolomics and pharmaceutical development, due to its structural similarity to endogenous metabolites. Accurate and robust quantification of such molecules in complex biological matrices is crucial for understanding their physiological roles and pharmacokinetic profiles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for this type of analysis. This application note presents a proposed method for the extraction and quantification of this compound from biological plasma, serving as a comprehensive guide for researchers and drug development professionals. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of this compound from a high-protein matrix like serum or plasma. Protein precipitation is a fast and effective method for removing the bulk of interfering proteins.[1][2]

Materials:

  • Human or animal plasma samples

  • This compound analytical standard

  • LC-MS grade acetonitrile (ACN) with 0.1% formic acid

  • LC-MS grade water with 0.1% formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and sterile tips

  • Vortex mixer

  • Microcentrifuge (capable of >12,000 x g)

  • HPLC vials with inserts

Procedure:

  • Spiking (for Calibration Curve and QCs): Prepare a stock solution of this compound in methanol/water (50:50 v/v). Serially dilute the stock to create spiking solutions for calibration standards and quality controls (QCs).

  • Precipitation: To 100 µL of plasma sample (blank, standard, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The use of an internal standard is highly recommended for accurate quantification.

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean HPLC vial. Avoid disturbing the protein pellet.

  • Dilution: Add 200 µL of LC-MS grade water with 0.1% formic acid to the vial. This step reduces the organic solvent concentration, improving peak shape in reverse-phase chromatography.

  • Final Mix: Cap the vial and vortex briefly. The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography Method

This method is a starting point and should be optimized for specific instrumentation.

  • Instrument: HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% to 95% B

    • 5.0 - 6.0 min: 95% B

    • 6.0 - 6.1 min: 95% to 5% B

    • 6.1 - 8.0 min: 5% B (Re-equilibration)

Mass Spectrometry Method

Mass spectrometry parameters should be optimized by infusing a standard solution of this compound.

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters (Typical Starting Points):

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 300°C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize the theoretical quantitative data for the analysis of this compound. The exact mass and fragmentation patterns are predicted based on its chemical structure.

Table 1: Analyte Properties and Theoretical Mass

Parameter Value
Compound Name This compound
Molecular Formula C₉H₁₅NO₂
Monoisotopic Mass 169.1103 g/mol

| Precursor Ion (M+H)⁺ | 170.1176 m/z |

Table 2: Proposed MRM Transitions for Quantification

Transition Precursor Ion (m/z) Product Ion (m/z) Proposed Use Collision Energy (eV)
1 170.12 114.05 Quantifier 15
2 170.12 86.06 Qualifier 20
3 170.12 57.07 Qualifier 25

Note: Collision energies are starting points and require empirical optimization on the specific instrument used.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Precipitate Add 3:1 Acetonitrile (Protein Precipitation) Sample->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge (12,000 x g) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilute Dilute 1:1 with Water Supernatant->Dilute Inject Inject into LC-MS/MS Dilute->Inject LC C18 Reverse-Phase Chromatography Inject->LC MS ESI+ Ionization LC->MS MRM MRM Detection MS->MRM Integrate Peak Integration MRM->Integrate Calibrate Calibration Curve Regression Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: Workflow for this compound analysis.

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is predicted to occur via characteristic losses of the butyl group and subsequent ring fragmentation.

G Parent [M+H]⁺ This compound m/z = 170.12 Frag1_text Loss of Butene (-C₄H₈) Parent->Frag1_text Frag4_text Butyl Cation Parent->Frag4_text Frag1 Pyroglutamic Acid Ion m/z = 114.05 Frag1_text->Frag1 Frag3_text Loss of CO Frag1->Frag3_text Frag2_text Loss of Butyl Radical (-C₄H₉) Frag2 m/z = 113.05 Frag3 Iminium Ion m/z = 86.06 Frag3_text->Frag3 Frag4 [C₄H₉]⁺ m/z = 57.07 Frag4_text->Frag4

Caption: Proposed CID fragmentation of [M+H]⁺ ion.

References

Application Notes and Protocols for 1-Butyl-5-oxo-L-proline and its Analogs in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-oxo-L-proline, also known as pyroglutamic acid, is a cyclic derivative of glutamic acid. It has garnered attention in neuroscience for its potential cognitive-enhancing (nootropic) effects.[1] Research suggests that pyroglutamic acid may improve memory and learning processes, potentially through the modulation of cholinergic and glutamatergic neurotransmitter systems.[2][3] The introduction of an N-alkyl substituent, such as a butyl group at the 1-position, may alter the compound's lipophilicity, blood-brain barrier permeability, and pharmacological activity. These application notes provide a framework for investigating the neuropharmacological properties of 1-Butyl-5-oxo-L-proline and similar derivatives.

Potential Applications in Neuroscience Research

Based on the known activities of pyroglutamic acid and other nootropic agents, potential research applications for this compound could include:

  • Cognitive Enhancement: Investigating its effects on learning and memory in various animal models.

  • Neuroprotection: Assessing its potential to protect neurons from excitotoxicity, oxidative stress, or other forms of neuronal damage.

  • Modulation of Neurotransmitter Systems: Studying its interaction with key neurotransmitter receptors, such as glutamate and acetylcholine receptors.[2][4]

  • Treatment of Age-Associated Memory Impairment: Evaluating its efficacy in reversing or mitigating age-related cognitive decline.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the parent compound, 5-oxo-L-proline (L-pyroglutamic acid), from published literature. This data can serve as a benchmark for comparative studies with this compound.

ParameterCompoundValueAssay SystemReference
IC50 L-Pyroglutamic Acid28.11 µM3H-L-glutamic acid binding in rat forebrain[4]
IC50 L-Glutamic Acid1.68 µM3H-L-glutamic acid binding in rat forebrain[4]
IC50 L-Aspartic Acid16.95 µM3H-L-glutamic acid binding in rat forebrain[4]

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to study this compound.

This protocol is adapted from studies on L-pyroglutamic acid to assess the binding affinity of a test compound to glutamate receptors.[4]

Objective: To determine the in vitro binding affinity of this compound to glutamate receptors in rat brain tissue.

Materials:

  • Rat forebrain tissue

  • 3H-L-glutamic acid (radioligand)

  • This compound (test compound)

  • Unlabeled L-glutamic acid (for non-specific binding determination)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen rat forebrain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer.

  • Binding Assay: In a final volume of 1 ml, incubate the membrane preparation with 3H-L-glutamic acid at a fixed concentration and varying concentrations of this compound.

  • Incubation: Incubate the mixture at 37°C for 15 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of 3H-L-glutamic acid (IC50 value).

This protocol is a standard behavioral assay to evaluate spatial learning and memory in rodents.

Objective: To assess the effect of this compound on spatial learning and memory in mice or rats.

Materials:

  • Morris water maze (a circular pool filled with opaque water)

  • Submerged platform

  • Animal tracking software

  • This compound

  • Vehicle (e.g., saline)

Procedure:

  • Acclimatization: Acclimate the animals to the experimental room for at least one hour before testing.

  • Drug Administration: Administer this compound or vehicle to the animals (e.g., via intraperitoneal injection) at a predetermined time before the training session.

  • Acquisition Phase (4-5 days):

    • Place the animal into the water maze from one of four starting positions.

    • Allow the animal to swim freely to find the hidden platform.

    • If the animal does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.

    • Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).

    • Repeat for a set number of trials per day.

    • Record the escape latency (time to find the platform) and path length using the tracking software.

  • Probe Trial (24 hours after the last training session):

    • Remove the platform from the pool.

    • Place the animal in the maze and allow it to swim for a set time (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location.

  • Data Analysis: Compare the escape latencies during the acquisition phase and the performance in the probe trial between the drug-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential mechanism of action and experimental workflows for studying this compound.

G cluster_0 Proposed Nootropic Mechanism of Pyroglutamic Acid Derivatives BOP This compound BBB Blood-Brain Barrier BOP->BBB Crosses Neuron Neuron BBB->Neuron Enters GluR Glutamate Receptors Neuron->GluR Modulates AChR Acetylcholine Receptors Neuron->AChR Modulates Signal Signal Transduction GluR->Signal AChR->Signal Cognition Cognitive Enhancement (Learning & Memory) Signal->Cognition

Caption: Proposed signaling pathway for the nootropic action of this compound.

G cluster_1 Experimental Workflow for Neuropharmacological Screening Synthesis Synthesis of This compound InVitro In Vitro Assays (e.g., Receptor Binding) Synthesis->InVitro InVivo In Vivo Behavioral Studies (e.g., Morris Water Maze) InVitro->InVivo Tox Toxicology & Safety Assessment InVivo->Tox Data Data Analysis & Interpretation Tox->Data Conclusion Conclusion on Nootropic Potential Data->Conclusion

Caption: A logical workflow for the preclinical evaluation of this compound.

References

Application Notes and Protocols for the Investigation of 1-Butyl-5-oxo-L-proline as a Potential Nootropic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for research and development purposes only. "1-Butyl-5-oxo-L-proline" is a novel compound, and there is currently no established body of research on its specific biological effects or its efficacy and safety as a nootropic agent. The protocols and discussions presented here are based on the known properties of its parent compound, 5-oxo-L-proline (also known as L-pyroglutamic acid), and theoretical considerations regarding the addition of a butyl group.

Introduction

5-oxo-L-proline is a naturally occurring amino acid derivative that plays a crucial role in the gamma-glutamyl cycle, a key pathway for glutathione synthesis and amino acid transport. This cycle is active in various tissues, including the brain. Glutamate, a product of 5-oxo-L-proline metabolism, is the primary excitatory neurotransmitter in the central nervous system and is vital for cognitive functions such as learning and memory. The N-butylation of 5-oxo-L-proline to form "this compound" is hypothesized to increase its lipophilicity, potentially enhancing its ability to cross the blood-brain barrier. This modification may lead to increased central nervous system bioavailability and, consequently, more pronounced effects on glutamate-related pathways relevant to nootropic activity.

Hypothetical Synthesis of this compound

A plausible synthetic route for this compound involves the N-alkylation of a protected L-pyroglutamic acid derivative followed by deprotection.

Experimental Protocol: Synthesis

Materials:

  • L-pyroglutamic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Sodium hydride (NaH)

  • 1-Bromobutane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Esterification of L-pyroglutamic acid:

    • Suspend L-pyroglutamic acid (1 eq) in methanol.

    • Cool the mixture to 0°C and slowly add thionyl chloride (1.2 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Remove the solvent under reduced pressure to obtain the methyl ester of L-pyroglutamic acid.

  • N-Alkylation:

    • Dissolve the methyl L-pyroglutamate (1 eq) in anhydrous DMF.

    • Add sodium hydride (1.1 eq) portion-wise at 0°C under an inert atmosphere.

    • Stir the mixture for 30 minutes.

    • Add 1-bromobutane (1.2 eq) dropwise and allow the reaction to warm to room temperature.

    • Stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Hydrolysis (Deprotection):

    • Dissolve the purified N-butyl-L-pyroglutamate methyl ester in a mixture of methanol and water.

    • Add an aqueous solution of sodium hydroxide (1.1 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture with 1N HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, and remove the solvent to yield this compound.

Biological Context: The Gamma-Glutamyl Cycle

5-oxo-L-proline is a key intermediate in the gamma-glutamyl cycle. This six-enzyme pathway is responsible for the synthesis and degradation of glutathione (GSH), a critical antioxidant. In the brain, this cycle also contributes to the transport of amino acids and the regulation of the glutamate pool. An enzyme called 5-oxoprolinase catalyzes the conversion of 5-oxo-L-proline to L-glutamate, a reaction that requires ATP.[1][2]

Gamma_Glutamyl_Cycle AA Amino Acid (extracellular) GGT γ-Glutamyl Transpeptidase AA->GGT GSH Glutathione (GSH) GSH->GGT gamma_Glu_AA γ-Glutamyl-Amino Acid GGT->gamma_Glu_AA Cys_Gly Cysteinylglycine GGT->Cys_Gly AA_intra Amino Acid (intracellular) GGC γ-Glutamyl Cyclotransferase gamma_Glu_AA->GGC GGC->AA_intra Oxoproline 5-Oxo-L-proline GGC->Oxoproline OPase 5-Oxoprolinase (ATP -> ADP + Pi) Oxoproline->OPase Glutamate L-Glutamate OPase->Glutamate GCS γ-Glutamylcysteine Synthetase (ATP -> ADP + Pi) Glutamate->GCS DP Dipeptidase Cys_Gly->DP Cys Cysteine DP->Cys Gly Glycine DP->Gly Cys->GCS GS Glutathione Synthetase (ATP -> ADP + Pi) Gly->GS gamma_Glu_Cys γ-Glutamylcysteine GCS->gamma_Glu_Cys gamma_Glu_Cys->GS GS->GSH

Figure 1: The Gamma-Glutamyl Cycle.

Table 1: Key Enzymes and Reactions in the Gamma-Glutamyl Cycle
EnzymeSubstrate(s)Product(s)
γ-Glutamyl TranspeptidaseGlutathione, Amino Acid (extracellular)γ-Glutamyl-Amino Acid, Cysteinylglycine
γ-Glutamyl Cyclotransferaseγ-Glutamyl-Amino Acid5-Oxo-L-proline, Amino Acid (intracellular)
5-Oxoprolinase 5-Oxo-L-proline, ATP L-Glutamate, ADP, Pi
γ-Glutamylcysteine SynthetaseL-Glutamate, Cysteine, ATPγ-Glutamylcysteine, ADP, Pi
Glutathione Synthetaseγ-Glutamylcysteine, Glycine, ATPGlutathione, ADP, Pi
DipeptidaseCysteinylglycineCysteine, Glycine

Proposed Mechanism of Nootropic Action (Hypothetical)

The potential nootropic effects of this compound are hypothesized to stem from its influence on central glutamate levels. By potentially increasing the delivery of the 5-oxo-L-proline moiety across the blood-brain barrier, the compound could serve as a more efficient precursor to glutamate via the action of 5-oxoprolinase. An increase in the readily available pool of glutamate could enhance synaptic plasticity, a fundamental process for learning and memory.

Proposed_Mechanism cluster_blood Bloodstream cluster_brain Brain BOP This compound BOP_brain This compound BOP->BOP_brain Crosses BBB (Hypothesized) Oxoproline 5-Oxo-L-proline BOP_brain->Oxoproline Metabolism Glutamate L-Glutamate Oxoproline->Glutamate 5-Oxoprolinase Nootropic_Effects Enhanced Synaptic Plasticity (Learning & Memory) Glutamate->Nootropic_Effects

Figure 2: Hypothetical Mechanism of Action.

Experimental Protocols for Preclinical Evaluation

In Vitro Assessment of 5-Oxoprolinase Activity

Objective: To determine if this compound acts as a substrate or inhibitor of 5-oxoprolinase.

Materials:

  • Purified or recombinant 5-oxoprolinase

  • This compound

  • 5-Oxo-L-proline (as a positive control)

  • ATP, MgCl₂, KCl

  • Glutamate dehydrogenase

  • NADH

  • α-Ketoglutarate

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.8), ATP, MgCl₂, and KCl.

  • Add a known concentration of 5-oxoprolinase.

  • Initiate the reaction by adding the test compound (this compound) or the positive control (5-Oxo-L-proline).

  • Couple the production of glutamate to the glutamate dehydrogenase reaction, which oxidizes NADH to NAD⁺.

  • Monitor the decrease in absorbance at 340 nm, which is proportional to the rate of glutamate formation.

  • Calculate the kinetic parameters (Km and Vmax) to assess if this compound is a substrate.

  • To test for inhibition, perform the assay with varying concentrations of the test compound in the presence of the natural substrate, 5-Oxo-L-proline.

In Vivo Assessment of Nootropic Effects in a Rodent Model

Objective: To evaluate the effects of this compound on learning and memory.

Animal Model:

  • Adult male Wistar rats or C57BL/6 mice.

Experimental Groups:

  • Vehicle control (e.g., saline or appropriate solvent)

  • This compound (low dose)

  • This compound (medium dose)

  • This compound (high dose)

  • Positive control (e.g., Piracetam)

Protocol (Morris Water Maze):

  • Administer the test compound or vehicle orally or via intraperitoneal injection 30-60 minutes before each daily session.

  • Acquisition Phase (4-5 days):

    • Place the animal in a large circular pool of opaque water.

    • Allow the animal to swim and find a hidden platform.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

    • Conduct multiple trials per day.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the platform from the pool.

    • Place the animal in the pool for a fixed duration (e.g., 60 seconds).

    • Measure the time spent in the target quadrant (where the platform was previously located).

Data Analysis:

  • Compare the escape latencies and path lengths during the acquisition phase between groups using repeated measures ANOVA.

  • Compare the time spent in the target quadrant during the probe trial using one-way ANOVA followed by post-hoc tests.

Future Directions

Should initial studies indicate that this compound has favorable properties, further research would be warranted. This would include pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile, as well as comprehensive safety and toxicology assessments. Advanced neurochemical studies could also be employed to directly measure its impact on glutamate and glutathione levels in different brain regions.

References

In Vitro Characterization of 1-Butyl-5-oxo-L-proline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

To date, there is a notable absence of published in vitro studies specifically investigating "1-Butyl-5-oxo-L-proline." The following application notes and protocols are presented as a projected research framework based on the well-documented biological activities of the parent molecule, L-proline, and its analogs. These hypothetical studies are designed to guide researchers in the potential characterization of this novel compound.

Introduction

L-proline, a proteinogenic amino acid, plays a crucial role in a variety of cellular processes beyond protein synthesis, including cell signaling, redox homeostasis, and metabolism.[1][2] Analogs of L-proline have been developed to study and modulate these functions, with some showing potential as therapeutic agents.[1][3] "this compound" is a synthetic derivative of 5-oxo-L-proline (also known as pyroglutamic acid), a metabolite of L-proline. The addition of a butyl group at the N1 position may alter its chemical properties, cellular uptake, and biological activity compared to its parent compounds.

These application notes provide a comprehensive guide to the initial in vitro characterization of "this compound," focusing on its potential effects on cell proliferation, modulation of the mTORC1 signaling pathway, and its role in cellular redox balance.

Assessment of Cellular Proliferation

L-proline is known to influence the proliferation of various cell types, including stem and cancer cells.[2] Therefore, a primary step in characterizing "this compound" is to assess its impact on cell viability and proliferation.

Application Note:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability and proliferation.[4][5][6] This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

  • HEK293 cells (or other cell line of interest)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • "this compound" stock solution (dissolved in a suitable solvent, e.g., DMSO or sterile water)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control (a known proliferation inducer or inhibitor, if available).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently mix the contents of each well and measure the absorbance at 570 nm using a microplate reader.

Hypothetical Data Presentation:
Concentration of "this compound" (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.20 ± 0.08100
11.25 ± 0.07104
101.35 ± 0.09113
501.50 ± 0.11125
1001.10 ± 0.0692
2000.80 ± 0.0567

Investigation of mTORC1 Signaling Pathway Modulation

The mTORC1 (mammalian target of rapamycin complex 1) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[7][8][9] L-proline has been shown to activate the mTORC1 pathway.[10] Investigating the effect of "this compound" on this pathway can provide insights into its mechanism of action.

Application Note:

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[11] By analyzing the phosphorylation status of key downstream effectors of mTORC1, such as p70S6 Kinase (p70S6K) and 4E-Binding Protein 1 (4E-BP1), the activation state of the pathway can be determined.[8]

Experimental Protocol: Western Blot for mTORC1 Signaling

Materials:

  • Cells treated with "this compound" as described in the proliferation assay.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) detection reagent.

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[12]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Hypothetical Data Presentation:
Treatmentp-p70S6K / Total p70S6K (Fold Change vs. Control)p-4E-BP1 / Total 4E-BP1 (Fold Change vs. Control)
Vehicle Control1.01.0
"this compound" (10 µM)1.81.5
"this compound" (50 µM)2.52.1
Rapamycin (mTOR inhibitor)0.20.3

Evaluation of Redox Environment Modulation

L-proline and its analogs have been implicated in modulating the cellular redox environment, with some acting as scavengers of reactive oxygen species (ROS).[13][14][15][16] Assessing the impact of "this compound" on ROS levels is crucial for understanding its potential cytoprotective or cytotoxic effects.

Application Note:

The DCFDA (2',7'-dichlorofluorescin diacetate) assay is a common method for measuring intracellular ROS. DCFDA is a cell-permeable, non-fluorescent compound that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent DCF. The fluorescence intensity is proportional to the amount of ROS.

Experimental Protocol: Intracellular ROS Measurement

Materials:

  • Cells treated with "this compound".

  • DCFDA solution (e.g., 10 µM in serum-free medium).

  • Hydrogen peroxide (H2O2) as a positive control for ROS induction.

  • N-acetylcysteine (NAC) as a ROS scavenger (negative control).

  • Black, clear-bottom 96-well plates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with "this compound" for the desired time.

  • DCFDA Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of DCFDA solution to each well and incubate for 30-60 minutes at 37°C.

  • ROS Induction (Optional): To test the antioxidant potential, after DCFDA loading, you can expose the cells to an ROS inducer like H2O2 in the presence or absence of "this compound".

  • Fluorescence Measurement: Wash the cells with PBS to remove excess DCFDA. Add 100 µL of PBS to each well and measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Hypothetical Data Presentation:
TreatmentFluorescence Intensity (Arbitrary Units, Mean ± SD)ROS Level (% of Control)
Vehicle Control5000 ± 350100
"this compound" (50 µM)3500 ± 28070
H2O2 (100 µM)15000 ± 1200300
"this compound" (50 µM) + H2O2 (100 µM)8000 ± 650160
NAC (1 mM) + H2O2 (100 µM)6000 ± 450120

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293) seeding Cell Seeding (96-well plates) cell_culture->seeding compound This compound (Serial Dilutions) seeding->compound incubation Incubation (24-72h) compound->incubation proliferation Cell Proliferation (MTT Assay) incubation->proliferation signaling Signaling Pathway (Western Blot) incubation->signaling ros ROS Levels (DCFDA Assay) incubation->ros data_quant Quantification (Absorbance, Band Intensity, Fluorescence) proliferation->data_quant signaling->data_quant ros->data_quant interpretation Interpretation (Biological Effects) data_quant->interpretation

Caption: Hypothetical workflow for the in vitro characterization of this compound.

mtorc1_pathway cluster_input Upstream Signals cluster_core mTORC1 Core cluster_output Downstream Effectors cluster_function Cellular Functions proline L-Proline / Analog (this compound) mTORC1 mTORC1 proline->mTORC1 growth_factors Growth Factors growth_factors->mTORC1 p70S6K p70S6K mTORC1->p70S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates protein_synthesis Protein Synthesis p70S6K->protein_synthesis promotes fourEBP1->protein_synthesis inhibits when unphosphorylated cell_growth Cell Growth & Proliferation protein_synthesis->cell_growth

Caption: Simplified mTORC1 signaling pathway potentially modulated by proline analogs.

ros_modulation cluster_ros Cellular Stress cluster_compound Test Compound cluster_outcome Cellular Outcome ROS Reactive Oxygen Species (ROS) oxidative_damage Oxidative Damage ROS->oxidative_damage proline_analog This compound proline_analog->ROS scavenges/reduces cell_survival Cell Survival oxidative_damage->cell_survival reduces

Caption: Logical relationship of proline analog-mediated ROS modulation and cell survival.

References

Application Notes: Cell Permeability Assays for 1-Butyl-5-oxo-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Butyl-5-oxo-L-proline is a novel small molecule with therapeutic potential. A critical step in its development is the characterization of its absorption, distribution, metabolism, and excretion (ADME) properties. Cell permeability is a key determinant of oral bioavailability and distribution to target tissues. This document provides an overview and detailed protocols for three standard in vitro assays to assess the cell permeability of this compound: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 Permeability Assay, and the Madin-Darby Canine Kidney (MDCK) Permeability Assay.

1. Overview of Permeability Assays

Choosing the right permeability assay depends on the specific question being addressed.

  • PAMPA: This is a non-cell-based assay that models passive diffusion across a lipid membrane.[1][2] It is a high-throughput, cost-effective method for early-stage screening to predict passive, transcellular permeability.[2][3] PAMPA does not account for active transport or paracellular routes.[1][3]

  • Caco-2 Permeability Assay: This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal epithelium.[4][5][6] It is considered the gold standard for predicting human oral absorption because it accounts for passive diffusion, paracellular transport, and active transport mediated by uptake and efflux proteins.[4][5]

  • MDCK Permeability Assay: This assay uses a cell line derived from canine kidney epithelial cells. MDCK cells form tight monolayers and are often used to predict blood-brain barrier (BBB) penetration. Genetically engineered MDCK cells that overexpress specific transporters, such as P-glycoprotein (MDR1-MDCK), are valuable tools for identifying substrates of efflux pumps.

Comparison of Key Permeability Assays

FeaturePAMPACaco-2 AssayMDCK Assay
Model Artificial lipid membraneDifferentiated human intestinal epithelial cellsCanine kidney epithelial cells (often transfected)
Transport Mechanisms Passive diffusion only[1][2]Passive, Paracellular, Active Transport (Uptake & Efflux)[5]Passive, Paracellular, and specific Active Transport (e.g., P-gp)
Primary Application High-throughput screening for passive permeabilityPredicting human intestinal absorption[4][5][7]Predicting BBB permeability and identifying efflux substrates
Assay Time 5-16 hours[2]~21 days for cell differentiation + assay time[4][6]4-5 days for cell differentiation + assay time
Throughput HighLow to MediumMedium
Cost LowHighMedium

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is designed to assess the passive permeability of this compound.

Materials:

  • PAMPA plate (e.g., 96-well filter plate and acceptor plate)

  • Lecithin/dodecane solution (or other suitable lipid solution)[3]

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • High and low permeability control compounds (e.g., Propranolol and Atenolol)

  • Plate shaker

  • LC-MS/MS or UV-Vis spectrophotometer for analysis

Procedure:

  • Prepare Dosing Solutions: Dilute the this compound stock solution and control compounds in PBS to a final concentration (e.g., 10 µM) with a final DMSO concentration of ≤1%.[3][8]

  • Coat the Donor Plate: Gently add 5 µL of the lipid solution to the membrane of each well in the donor filter plate. Allow the solvent to evaporate completely.[3]

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.[3]

  • Start the Assay: Add 150-200 µL of the dosing solutions to the corresponding wells of the coated donor plate.[3]

  • Carefully place the donor plate onto the acceptor plate to form a "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for 5 to 16 hours on a plate shaker.[9]

  • Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for quantitative analysis.

  • Analysis: Determine the concentration of this compound in the donor and acceptor wells using a validated analytical method like LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))

Where:

  • Vd = Volume of donor well

  • Va = Volume of acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • Ca(t) = Concentration in the acceptor well at time t

  • Ceq = Equilibrium concentration

Protocol 2: Caco-2 Permeability Assay

This protocol assesses both passive and active transport of this compound across an intestinal barrier model.

Materials:

  • Caco-2 cells (e.g., ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, antibiotics)[6]

  • Transwell® permeable supports (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • This compound stock solution

  • Control compounds (e.g., Propranolol, Atenolol, Digoxin)

  • Transepithelial Electrical Resistance (TEER) meter[6]

  • Lucifer yellow for monolayer integrity check

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.[6]

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of each well. Only use monolayers with TEER values above a predetermined threshold (e.g., ≥200 Ω·cm²).[10]

  • Prepare Dosing Solutions: Prepare the dosing solution of this compound (e.g., 10 µM) and controls in transport buffer.[5]

  • Permeability Measurement (Bidirectional):

    • Apical to Basolateral (A→B) Transport:

      • Wash the cell monolayers with pre-warmed transport buffer.

      • Add the dosing solution to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.[10]

    • Basolateral to Apical (B→A) Transport:

      • Add the dosing solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.[10]

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours), often with gentle shaking.[5]

  • Sampling and Analysis: At the end of the incubation, collect samples from the receiver compartments for LC-MS/MS analysis. A sample from the donor compartment is also taken to calculate mass balance.

Data Analysis:

  • Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt = Rate of permeation (amount of compound in receiver compartment per time)

    • A = Surface area of the membrane

    • C₀ = Initial concentration in the donor compartment

  • Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.

Protocol 3: MDR1-MDCK Permeability Assay

This protocol is used to determine if this compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.

Materials:

  • MDR1-MDCKII cells

  • Cell culture medium

  • Transwell® permeable supports

  • Transport buffer (e.g., HBSS)

  • This compound stock solution

  • Control compounds (e.g., Prazosin as a P-gp substrate)

  • TEER meter

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed MDR1-MDCKII cells on Transwell® inserts and culture for 4-5 days to form a confluent monolayer.

  • Monolayer Integrity: Confirm monolayer integrity by measuring TEER (e.g., >350 Ω·cm²) and/or checking the leakage of a fluorescent marker like Lucifer yellow.[11]

  • Bidirectional Transport Assay:

    • Perform the A→B and B→A transport experiments as described in the Caco-2 protocol.

    • The test compound is typically incubated at 10 µM for 1-2 hours at 37°C.[11]

  • Sampling and Analysis: Collect samples from donor and receiver compartments and analyze by LC-MS/MS.

Data Analysis:

  • Calculate Papp (A→B) and Papp (B→A) as described for the Caco-2 assay.

  • Calculate the Efflux Ratio (ER). An ER ≥ 2 is a strong indicator that this compound is a substrate of P-gp.

Data Presentation and Interpretation

Quantitative results for this compound should be summarized in a table for clear comparison.

Table 1: Permeability Data for this compound

AssayPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Classification
PAMPA [Insert Value]N/AN/A[Low/Medium/High]
Caco-2 [Insert Value][Insert Value][Calculate Value][Low/Medium/High]
MDR1-MDCK [Insert Value][Insert Value][Calculate Value][Low/Medium/High]
Propranolol >10>10~1High (Control)
Atenolol <1<1~1Low (Control)
Digoxin <1>2>2Low / Efflux Substrate (Control)

Interpretation Guide:

  • High Permeability (Papp > 10 x 10⁻⁶ cm/s): Likely to be well absorbed.

  • Medium Permeability (Papp 1-10 x 10⁻⁶ cm/s): Absorption is variable.

  • Low Permeability (Papp < 1 x 10⁻⁶ cm/s): Likely to be poorly absorbed.

  • Efflux Ratio > 2: Suggests active efflux, which can limit net absorption and tissue penetration.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Seed Seed Cells on Transwell Inserts Culture Culture & Differentiate (e.g., 21 days for Caco-2) Seed->Culture TEER Verify Monolayer Integrity (TEER Measurement) Culture->TEER Dose_A Add Compound to Apical Side (A→B) TEER->Dose_A Dose_B Add Compound to Basolateral Side (B→A) TEER->Dose_B Incubate Incubate at 37°C Dose_A->Incubate Dose_B->Incubate Sample Collect Samples from Receiver Compartments Incubate->Sample LCMS Quantify by LC-MS/MS Sample->LCMS Calculate Calculate Papp and Efflux Ratio LCMS->Calculate

Caption: Workflow for a cell-based permeability assay (Caco-2 or MDCK).

G Papp_Check Papp (A→B) > 10 x 10⁻⁶ cm/s? ER_Check Efflux Ratio (ER) > 2? Papp_Check->ER_Check No High_Perm High Predicted Absorption Papp_Check->High_Perm Yes Moderate_Perm Moderate Absorption, Potential Efflux Papp_Check->Moderate_Perm Maybe Low_Perm_Efflux Low Absorption, Efflux Limiting ER_Check->Low_Perm_Efflux Yes Low_Perm_Passive Low Absorption, Poor Passive Permeability ER_Check->Low_Perm_Passive No ER_Check->Moderate_Perm Yes

Caption: Decision tree for interpreting permeability assay data.

References

Application Notes and Protocols: Pharmacokinetics of 1-Butyl-5-oxo-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The addition of a butyl group to the nitrogen atom of the 5-oxo-L-proline ring is a chemical modification known as N-alkylation. This modification can significantly alter the physicochemical and pharmacokinetic properties of the parent molecule, potentially impacting its therapeutic efficacy and safety profile[5][6][7][8]. These notes are intended to guide researchers in the preclinical evaluation of this compound.

Predicted Pharmacokinetic Profile

The pharmacokinetic properties of 1-Butyl-5-oxo-L-proline are anticipated to be influenced by the N-butyl group. N-alkylation generally increases lipophilicity, which can affect absorption and distribution. The metabolic fate of N-alkylated compounds often involves enzymatic cleavage of the N-alkyl group[5][6][7].

Absorption

The increased lipophilicity conferred by the butyl group may enhance the oral bioavailability of this compound compared to its parent compound, 5-oxo-L-proline, by facilitating its passage across the gastrointestinal membrane. However, the extent of absorption will also depend on other factors such as its solubility and potential interactions with membrane transporters.

Distribution

Following absorption, this compound is expected to distribute into various tissues. Its increased lipophilicity may lead to a larger volume of distribution compared to more polar compounds. The extent of plasma protein binding is another critical parameter that will influence its distribution and availability to target tissues.

Metabolism

The primary metabolic pathway for this compound is predicted to be N-dealkylation, a common metabolic reaction for N-alkylated compounds catalyzed by cytochrome P450 (CYP) enzymes in the liver[5][6][7]. This process would cleave the N-butyl group, yielding 5-oxo-L-proline and a butyl-derived metabolite. The resulting 5-oxo-L-proline would then enter its endogenous metabolic pathway, the γ-glutamyl cycle[1][2][3][4].

Excretion

The metabolites of this compound, including 5-oxo-L-proline and derivatives of the butyl group, are expected to be more polar than the parent compound, facilitating their excretion, primarily through the kidneys into the urine. A portion of the parent compound may also be excreted unchanged.

Quantitative Data Summary

As no direct experimental data for this compound is available, the following table presents hypothetical pharmacokinetic parameters that would be the target of the experimental protocols described below. For comparative purposes, data for related compounds could be populated here as it becomes available through experimentation.

ParameterSymbolPredicted Value/RangeMethod of Determination
BioavailabilityF> 20%In vivo studies with oral and IV administration
Apparent Volume of DistributionVd1 - 5 L/kgIn vivo pharmacokinetic modeling
Plasma Protein Binding% Bound50 - 90%Equilibrium dialysis, ultrafiltration
ClearanceCL10 - 50 mL/min/kgIn vivo pharmacokinetic modeling
Half-life1 - 4 hoursIn vivo pharmacokinetic modeling
Major Metabolite(s)-5-oxo-L-prolineIn vitro and in vivo metabolite identification
Primary Route of Excretion-RenalMass balance studies

Experimental Protocols

The following are detailed methodologies for key experiments to determine the pharmacokinetic profile of this compound.

Protocol 1: In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of this compound in liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with internal standard for LC-MS/MS analysis)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

  • In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the test compound to a final concentration of 1 µM.

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Plasma Protein Binding Assay

Objective: To determine the extent to which this compound binds to plasma proteins.

Materials:

  • This compound

  • Fresh frozen plasma (human or other species)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Spike plasma with this compound to a final concentration of 1 µM.

  • Add the spiked plasma to one chamber of the dialysis unit and PBS to the other chamber, separated by a semi-permeable membrane.

  • Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

  • At the end of the incubation, collect samples from both the plasma and buffer chambers.

  • Determine the concentration of this compound in both samples by LC-MS/MS.

  • Calculate the fraction unbound (fu) and the percentage of plasma protein binding.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound after intravenous and oral administration.

Materials:

  • This compound

  • Male Sprague-Dawley rats (or other suitable rodent model)

  • Vehicle for dosing (e.g., saline for IV, 0.5% methylcellulose for oral)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast animals overnight prior to dosing.

  • Administer this compound either intravenously (e.g., 1 mg/kg) via the tail vein or orally (e.g., 10 mg/kg) by gavage.

  • Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Process blood samples to obtain plasma.

  • Analyze the plasma samples for the concentration of this compound using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F).

Visualizations

The following diagrams illustrate the predicted metabolic pathway and a general workflow for pharmacokinetic studies.

cluster_0 Predicted Metabolic Pathway This compound This compound 5-oxo-L-proline 5-oxo-L-proline This compound->5-oxo-L-proline N-dealkylation (CYP450) Butyl Metabolite Butyl Metabolite This compound->Butyl Metabolite N-dealkylation (CYP450) Further Metabolism/Excretion Further Metabolism/Excretion 5-oxo-L-proline->Further Metabolism/Excretion Butyl Metabolite->Further Metabolism/Excretion

Caption: Predicted metabolic fate of this compound.

cluster_1 Pharmacokinetic Study Workflow Compound Administration (IV & Oral) Compound Administration (IV & Oral) Blood Sampling (Time Course) Blood Sampling (Time Course) Compound Administration (IV & Oral)->Blood Sampling (Time Course) Plasma Separation Plasma Separation Blood Sampling (Time Course)->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Data Interpretation (ADME Profile) Data Interpretation (ADME Profile) Pharmacokinetic Modeling->Data Interpretation (ADME Profile)

Caption: General workflow for an in vivo pharmacokinetic study.

References

Troubleshooting & Optimization

Technical Support Center: 1-Butyl-5-oxo-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Butyl-5-oxo-L-proline. The information is designed to address common stability-related issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at 2-8°C, protected from moisture and light. For solutions, it is advisable to prepare them fresh. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]

Q2: What solvents are suitable for dissolving this compound?

This compound is expected to be soluble in a range of organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Aqueous solubility may be limited but can be enhanced by using co-solvents. Always use high-purity, anhydrous solvents when preparing solutions for stability studies to avoid premature degradation.

Q3: What are the primary degradation pathways for this compound in solution?

The two most probable degradation pathways for this compound in solution are:

  • Hydrolysis of the butyl ester: This reaction is catalyzed by acidic or basic conditions and results in the formation of L-Pyroglutamic acid and butanol.

  • Hydrolysis of the lactam (amide) ring: This is generally slower than ester hydrolysis but can occur under more forceful conditions (e.g., strong acid or base) to yield a derivative of glutamic acid.

Q4: How can I monitor the stability of this compound in my experimental solutions?

The stability of this compound can be monitored using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time indicate instability.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound activity or inconsistent results. Degradation of this compound in the experimental solution.Prepare fresh solutions before each experiment. If using a stock solution, verify its integrity via HPLC. Consider performing a forced degradation study to understand its stability in your specific buffer and temperature conditions.
Appearance of unknown peaks in chromatograms. The new peaks are likely degradation products such as L-Pyroglutamic acid.Co-inject a standard of L-Pyroglutamic acid to confirm the identity of the degradation peak. Use LC-MS to identify the mass of the unknown peaks to confirm their identity.
Precipitation of the compound in aqueous buffers. Low aqueous solubility of this compound.Prepare a concentrated stock solution in an organic solvent like DMSO and dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay. The use of solubility enhancers may also be explored.

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis of this compound

This protocol outlines a general HPLC method that can be adapted to monitor the stability of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and increase linearly to a high percentage (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometry.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., Methanol).

    • Dilute the stock solution to the desired experimental concentration in the buffer or solvent of interest.

    • Analyze the initial sample (T=0) by injecting it into the HPLC system.

    • Incubate the solution under the desired experimental conditions (e.g., specific temperature, pH).

    • At various time points, withdraw aliquots, and if necessary, quench any reaction and dilute the samples before injecting them into the HPLC.

    • Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products.

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Time-Point Analysis prep_solution Prepare Solution of This compound initial_analysis T=0 Analysis (HPLC) prep_solution->initial_analysis incubate Incubate at desired (pH, Temp, Solvent) initial_analysis->incubate Start Incubation time_points Withdraw Aliquots at Time Points (T=x) incubate->time_points Periodic Sampling hplc_analysis Analyze by HPLC time_points->hplc_analysis data_analysis Quantify Parent and Degradants hplc_analysis->data_analysis data_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound in solution.

Degradation_Pathway cluster_hydrolysis Potential Hydrolysis Pathways parent This compound ester_hydrolysis Ester Hydrolysis parent->ester_hydrolysis H₂O / H⁺ or OH⁻ amide_hydrolysis Amide (Lactam) Hydrolysis parent->amide_hydrolysis H₂O / Strong Acid/Base degradant1 L-Pyroglutamic Acid + Butanol ester_hydrolysis->degradant1 degradant2 Butyl Glutamate Derivative amide_hydrolysis->degradant2

Caption: Potential degradation pathways of this compound in aqueous solutions.

References

"1-Butyl-5-oxo-L-proline" degradation and hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Butyl-5-oxo-L-proline. The information addresses potential issues related to its degradation and hydrolysis during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

The primary degradation pathway for this compound is the hydrolysis of the internal lactam (amide) bond in the 5-oxoproline ring. This reaction opens the ring to form N-butyl-L-glutamic acid. Under harsh conditions, further degradation of the resulting amino acid may occur.

Q2: How does pH affect the stability of this compound?

The stability of this compound is expected to be pH-dependent. The lactam ring of the 5-oxoproline moiety is susceptible to both acid- and base-catalyzed hydrolysis. Generally, the compound will be most stable at neutral pH and will degrade more rapidly at acidic and alkaline pH.

Q3: What analytical methods are suitable for monitoring the degradation of this compound?

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and effective method for monitoring the degradation of this compound and quantifying its degradation products. Mass spectrometry (LC-MS) can be used for identification of the degradation products.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
  • Symptom: Significant decrease in the concentration of this compound over a short period in your experimental setup.

  • Potential Causes:

    • Inappropriate pH: The pH of your solution may be too acidic or too alkaline, accelerating hydrolysis.

    • High Temperature: Elevated temperatures can increase the rate of hydrolysis.

    • Enzymatic Contamination: If using biological samples, enzymatic activity may be degrading the compound. The enzyme 5-oxoprolinase, for instance, is known to catalyze the conversion of 5-oxo-L-proline to L-glutamic acid.[1][2]

  • Solutions:

    • pH Control: Maintain the pH of your solution within a neutral range (pH 6-8) using a suitable buffer system.

    • Temperature Control: Perform experiments at controlled, lower temperatures where possible.

    • Enzyme Inhibition: If enzymatic degradation is suspected, consider adding appropriate enzyme inhibitors or using heat-inactivated biological matrices.

Issue 2: Appearance of Unexpected Peaks in Chromatogram
  • Symptom: Your analytical chromatogram (e.g., HPLC) shows one or more unexpected peaks that increase over time, while the peak for this compound decreases.

  • Potential Causes:

    • Hydrolysis: The primary unexpected peak is likely N-butyl-L-glutamic acid, the hydrolysis product.

    • Side Reactions: Depending on the reaction conditions and the presence of other reactive species, other minor degradation products may form.

  • Solutions:

    • Peak Identification: Use a technique like LC-MS to identify the mass of the unexpected peak(s) and confirm if it corresponds to the expected hydrolysis product.

    • Reference Standard: If available, run a standard of the suspected degradation product (N-butyl-L-glutamic acid) to confirm its retention time.

    • Optimize Conditions: Adjust experimental conditions (pH, temperature, solvent) to minimize the formation of degradation products.

Hypothetical Stability Data

The following table presents hypothetical data on the stability of this compound at different pH values when incubated at 37°C for 24 hours.

pHInitial Concentration (µM)Concentration after 24h (µM)% Degradation
3.01006535%
5.01008515%
7.4100955%
9.01007030%

Note: This data is for illustrative purposes only and may not reflect actual experimental results.

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

  • Incubation: Add a known concentration of the this compound stock solution to each buffer to a final concentration (e.g., 100 µM). Incubate the solutions at a constant temperature (e.g., 37°C).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench any further degradation by adding an equal volume of a strong acid (e.g., 10% trichloroacetic acid) or by freezing at -80°C.

  • Analysis: Analyze the samples by RP-HPLC to determine the concentration of remaining this compound and the formation of any degradation products.

Protocol 2: Analytical Method using RP-HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Visualizations

cluster_main Hypothesized Degradation of this compound This compound This compound N-Butyl-L-glutamic acid N-Butyl-L-glutamic acid This compound->N-Butyl-L-glutamic acid Hydrolysis (Acid or Base Catalyzed)

Caption: Hypothesized degradation pathway of this compound.

cluster_workflow General Workflow for Stability Assessment A Prepare Solutions (Compound in Buffers) B Incubate at Constant Temperature A->B C Collect Samples at Time Points B->C D Quench Degradation C->D E Analyze by HPLC/LC-MS D->E F Data Analysis (Degradation Kinetics) E->F

Caption: Experimental workflow for assessing compound stability.

References

Technical Support Center: 1-Butyl-5-oxo-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-Butyl-5-oxo-L-proline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a derivative of L-proline, an amino acid crucial for protein structure and function. Proline and its derivatives are involved in various biological processes, including signal transduction, transcription, and cell motility.[1][2] N-acyl amino acids, a class to which this compound belongs, have applications in cosmetics, food, and pharmaceutical industries. While specific applications of this compound are still under investigation, its structural similarity to other bioactive proline derivatives suggests potential roles in modulating cellular signaling pathways.[1][3][4]

Q2: I am having difficulty dissolving this compound. What are its general solubility characteristics?

Predicted Physicochemical Properties of Related Compounds:

CompoundMolecular Weight ( g/mol )XLogP3
tert-Butyl 5-oxo-L-prolinate185.220.5
5-Oxo-L-proline129.11-0.8
5-Oxo-L-prolyl-L-proline226.23-0.7

Note: XLogP3 is a computed measure of hydrophobicity. A higher value indicates greater hydrophobicity and potentially lower aqueous solubility.

Q3: What solvents should I try for dissolving this compound?

Based on the structure, a logical starting point for solubilization would be polar organic solvents. Consider trying the following, starting with the most polar:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

For aqueous buffers, the solubility is likely to be pH-dependent.

Troubleshooting Guide: Addressing Solubility Issues

If you are encountering precipitation or incomplete dissolution of this compound during your experiments, follow this troubleshooting guide.

Issue 1: Compound precipitates out of aqueous solution.

  • Cause: The compound has low aqueous solubility at the working concentration and pH.

  • Troubleshooting Steps:

    • pH Adjustment: The carboxylic acid moiety of this compound suggests that its solubility will be influenced by pH. Try adjusting the pH of your aqueous buffer. Increasing the pH above the pKa of the carboxylic acid will deprotonate it, forming a more soluble salt. Conversely, decreasing the pH may be necessary if the compound has a basic functional group.

    • Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. Then, dilute this stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough not to affect your experimental system (typically <1%).

    • Employ Solubilizing Agents: Consider the use of surfactants or cyclodextrins to enhance aqueous solubility. The choice of agent will depend on the specifics of your experiment.

Issue 2: Difficulty preparing a concentrated stock solution.

  • Cause: The compound may have limited solubility even in common organic solvents at high concentrations.

  • Troubleshooting Steps:

    • Gentle Heating: Gently warm the solvent and compound mixture. Be cautious, as excessive heat can degrade the compound.

    • Sonication: Use a sonicator to aid in the dissolution process.

    • Test a Range of Solvents: If DMSO or ethanol are not effective, explore other polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP). Always perform a small-scale test first.

Experimental Protocols

Protocol 1: General Method for Solubility Determination (Shake-Flask Method)

  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial.

  • Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully remove an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

Visualizations

Below are diagrams illustrating a relevant signaling pathway and a general workflow for addressing compound solubility issues.

experimental_workflow cluster_start Start cluster_solubility Solubility Testing cluster_troubleshooting Troubleshooting cluster_outcome Outcome start Poorly Soluble This compound test_solvents Test various solvents (e.g., DMSO, Ethanol, Buffers) start->test_solvents determine_solubility Determine max concentration test_solvents->determine_solubility adjust_ph Adjust pH of aqueous buffer determine_solubility->adjust_ph If aqueous solubility is low use_cosolvent Use co-solvent (e.g., DMSO stock) determine_solubility->use_cosolvent If direct dissolution fails add_solubilizer Add solubilizing agent (e.g., surfactant) determine_solubility->add_solubilizer For aqueous systems soluble Compound Solubilized adjust_ph->soluble use_cosolvent->soluble add_solubilizer->soluble

Caption: Workflow for addressing solubility issues.

signaling_pathway cluster_proline Proline Metabolism and Signaling proline Proline Derivatives (e.g., this compound) hif_pathway HIF Signal Transduction Pathway proline->hif_pathway May affect activity of human prolyl hydroxylase igf1r_pathway IGF-1R Signaling Pathway proline->igf1r_pathway Extracellular prolidase induces signaling protein_synthesis Protein-Protein Signaling Interactions proline->protein_synthesis Participates in interactions

Caption: Potential signaling pathways involving proline derivatives.[1]

References

Technical Support Center: Synthesis of 1-Butyl-5-oxo-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers engaged in the synthesis of 1-Butyl-5-oxo-L-proline. The information is structured to address common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most direct and commonly inferred method for the synthesis of this compound is the N-alkylation of L-pyroglutamic acid (also known as 5-oxo-L-proline). This involves the reaction of L-pyroglutamic acid with a suitable butylating agent, such as butyl bromide or butyl iodide, in the presence of a base.

Q2: I am experiencing low to no yield of the desired product. What are the potential causes?

Low yields can stem from several factors:

  • Ineffective Deprotonation: The nitrogen on the lactam ring of pyroglutamic acid needs to be deprotonated for the alkylation to occur. The base used may not be strong enough, or the reaction conditions may not be optimal for deprotonation.

  • Poor Nucleophilicity: Even after deprotonation, the resulting anion may not be sufficiently nucleophilic to react with the butylating agent.

  • Steric Hindrance: While less likely with a butyl group, steric hindrance can sometimes play a role in reducing reaction efficiency.

  • Side Reactions: The carboxylate group of pyroglutamic acid can also be alkylated, leading to the formation of the butyl ester as a byproduct. Additionally, over-alkylation or other side reactions can consume the starting material.[1]

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition.

Q3: I am recovering a significant amount of my starting L-pyroglutamic acid. How can I improve the conversion rate?

Recovering starting material is a clear indication of an incomplete reaction. To improve conversion, consider the following:

  • Increase Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Increase Temperature: Gently heating the reaction mixture can often increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.

  • Use a Stronger Base: If using a mild base, switching to a stronger, non-nucleophilic base could improve deprotonation and subsequent alkylation.

  • Change the Solvent: The choice of solvent can significantly impact the reaction. A polar aprotic solvent like DMF or DMSO is often suitable for N-alkylation reactions.[2]

Q4: My final product is impure. What are the likely side products and how can I purify it?

Common impurities may include unreacted starting material, the butyl ester of pyroglutamic acid, and potentially over-alkylated products. Purification can typically be achieved through:

  • Column Chromatography: This is a standard method for purifying organic compounds. A silica gel column with a suitable solvent system (e.g., ethyl acetate/hexanes) can effectively separate the desired product from impurities.[3]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method.

Troubleshooting Guide

The following table outlines common problems, their potential causes, and suggested solutions to optimize the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inadequate base strength- Low reaction temperature- Inactive alkylating agent- Use a stronger base (e.g., NaH, LiHMDS).[2]- Gradually increase the reaction temperature and monitor for product formation.- Use a fresh or purified sample of the butylating agent.
Recovery of Starting Material - Insufficient reaction time- Base is not strong enough to deprotonate the lactam nitrogen- Competing protonation from residual water- Extend the reaction time and monitor via TLC.- Switch to a stronger base.- Ensure all reagents and glassware are thoroughly dried.
Formation of Multiple Products (Impurity) - O-alkylation of the carboxylic acid- Over-alkylation- Side reactions due to high temperature- Protect the carboxylic acid group (e.g., as a methyl or ethyl ester) prior to N-alkylation.[4]- Use stoichiometric amounts of the alkylating agent.- Perform the reaction at a lower temperature.
Difficulty in Product Isolation - Product is highly soluble in the aqueous phase during workup- Emulsion formation during extraction- Saturate the aqueous phase with NaCl before extraction.- Use a different solvent for extraction or try centrifugation to break the emulsion.

Experimental Protocols

General Procedure for N-alkylation of L-Pyroglutamic Acid

This is a generalized protocol and may require optimization.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve L-pyroglutamic acid in a suitable anhydrous polar aprotic solvent (e.g., DMF or THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base (e.g., sodium hydride) portion-wise. Allow the mixture to stir at this temperature for 30-60 minutes.

  • Alkylation: Add the butylating agent (e.g., 1-bromobutane or 1-iodobutane) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS. Gentle heating may be required to drive the reaction to completion.

  • Quenching: After completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Reaction Conditions for N-alkylation
Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃DMF2524Low
2NaHTHF0 to 2518Moderate
3NaHDMF0 to 5012High
4LiHMDSTHF-78 to 2512Moderate
5Cs₂CO₃CH₃CN8010Moderate

Note: This table presents hypothetical data for illustrative purposes. Actual yields will vary based on specific experimental conditions.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents L-Pyroglutamic Acid + Anhydrous Solvent start->reagents deprotonation Add Base (e.g., NaH) at 0°C reagents->deprotonation alkylation Add Butylating Agent deprotonation->alkylation stir Stir at RT (Monitor Progress) alkylation->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product This compound purify->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Reaction cause1 Inadequate Deprotonation start->cause1 cause2 Side Reactions start->cause2 cause3 Low Reactivity start->cause3 sol1a Use Stronger Base cause1->sol1a sol1b Ensure Anhydrous Conditions cause1->sol1b sol2a Protect Carboxylic Acid cause2->sol2a sol2b Optimize Temperature cause2->sol2b sol3a Increase Reaction Time cause3->sol3a sol3b Use a More Reactive Alkylating Agent cause3->sol3b

References

Technical Support Center: 1-Butyl-5-oxo-L-proline Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for challenges encountered during the purification of 1-Butyl-5-oxo-L-proline. Given the limited specific data on this compound, the advice is based on established principles for purifying structurally similar polar, N-substituted pyroglutamates and proline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of this compound relevant to purification?

A1: this compound is a derivative of pyroglutamic acid, an amino acid. It is expected to be a polar molecule due to the presence of an amide and a butyl ester group. Its polarity suggests it will be soluble in polar organic solvents like methanol, ethanol, and ethyl acetate, with limited solubility in non-polar solvents such as hexanes. This polarity is a key factor in selecting a purification strategy.

Q2: What are the most common impurities I might encounter?

A2: Potential impurities largely depend on the synthetic route. Common sources include:

  • Starting Materials: Unreacted L-glutamic acid or L-proline derivatives.

  • Side-Products: Di-substituted products or byproducts from the butylation step.

  • Degradation Products: The ester can hydrolyze back to the carboxylic acid (5-oxo-L-proline) if exposed to acidic or basic conditions. N-terminal glutamic acid can also spontaneously cyclize to form pyroglutamate.[1][2][3]

Q3: Which purification techniques are most suitable for this compound?

A3: The most common and effective techniques are:

  • Flash Column Chromatography: Excellent for separating compounds with different polarities. Normal-phase chromatography with a silica gel stationary phase is typically the first choice.[4][5][6]

  • Recrystallization: A powerful technique if a suitable solvent system can be found that dissolves the compound at high temperatures but not at low temperatures.[7]

  • Preparative High-Performance Liquid Chromatography (HPLC): Often used for final polishing or when other methods fail, especially reversed-phase HPLC for polar compounds.[8][9][10]

Troubleshooting Guide

This section addresses specific problems that may arise during the purification process.

Issue 1: Low Purity After Flash Column Chromatography

Q: I ran a silica gel column, but my fractions are still impure. What went wrong?

A: This is a common issue that can stem from several factors. Consult the troubleshooting workflow below.

G start Low Purity After Flash Chromatography check_tlc Was TLC separation clear between product and impurity? start->check_tlc check_loading How was the sample loaded onto the column? check_tlc->check_loading Yes sol_tlc Solution: Re-optimize TLC solvent system. Try different solvent ratios or add modifiers (e.g., methanol, acetic acid). check_tlc->sol_tlc No check_eluent Is the eluent polarity optimal? check_loading->check_eluent Dry Loading sol_loading_wet Problem: Wet loading with a strong solvent can cause band broadening. check_loading->sol_loading_wet Wet Loading check_stability Is the compound stable on silica? check_eluent->check_stability Yes sol_eluent_gradient Solution: Use a gradient elution instead of isocratic (single solvent mix). Start with low polarity and gradually increase. check_eluent->sol_eluent_gradient No / Unsure sol_stability Problem: Acidic silica may be degrading the product. Solution: Use deactivated silica (e.g., with triethylamine) or an alternative stationary phase like alumina. check_stability->sol_stability No sol_loading_dry Solution: Use dry loading. Adsorb the crude product onto a small amount of silica and load the powder onto the column. sol_loading_wet->sol_loading_dry

Caption: Troubleshooting workflow for low purity after flash chromatography.

Issue 2: The Compound Won't Crystallize

Q: I've tried to recrystallize my product, but it either stays in solution or "oils out." What should I do?

A: Recrystallization requires finding a solvent (or solvent pair) where the compound has high solubility when hot and low solubility when cold.[7]

Troubleshooting Steps:

  • Solvent Screening: Test a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures with hexanes).

  • Induce Crystallization: If the solution is supersaturated but no crystals form, try:

    • Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites.[7]

    • Seeding: Add a tiny crystal of pure product (if available) to the cooled solution.[7]

  • Address "Oiling Out": This happens when the solution becomes supersaturated at a temperature above the melting point of the solid.

    • Add more solvent: Re-heat the solution to dissolve the oil, then add slightly more solvent before cooling again.

    • Cool Slower: Allow the solution to cool to room temperature slowly before moving it to an ice bath.

A patent for purifying proline mentions a process of dissolving the crude product, followed by decolorization, filtration, and controlled cooling to obtain crystals, which could be adapted.[11]

Issue 3: Product is Very Polar and Stays at the TLC Baseline

Q: My product is very polar and doesn't move from the baseline on a TLC plate, even with 100% ethyl acetate. How can I purify it?

A: This indicates that a more polar mobile phase or a different stationary phase is needed.

Solutions:

  • Increase Mobile Phase Polarity: Add a small percentage (1-10%) of methanol to your ethyl acetate or dichloromethane eluent. This will significantly increase the eluting power.

  • Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography is often more effective.[6][12] In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol mixtures). Polar compounds elute earlier in this system.[10]

  • Use Modifiers: If your compound has acidic or basic properties, adding a modifier to the mobile phase can improve chromatography. For acidic compounds, a small amount of acetic or formic acid can be added. For basic compounds, a small amount of triethylamine or ammonium hydroxide can be used to prevent streaking and improve peak shape.[12][13]

Experimental Protocols & Data

Protocol: Flash Column Chromatography (Normal Phase)

This is a general protocol that should be optimized using TLC analysis first.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Equilibration: Run the chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate) through the column until the silica bed is stable.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.[4] Carefully add this powder to the top of the column.

  • Elution: Begin adding the eluent and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data: Comparison of Purification Methods (Representative)

The following table provides a hypothetical comparison of different purification methods for a polar compound like this compound. Actual results will vary.

Purification MethodTypical Purity (%)Typical Yield (%)Key Considerations
Flash Chromatography 90-98%70-90%Good for initial cleanup; requires solvent optimization.
Recrystallization >99%50-85%Can provide very high purity if a suitable solvent is found.
Preparative HPLC >99%60-80%High resolution but more expensive and time-consuming.

Visualizations

G cluster_0 Purification Workflow cluster_1 Purification Options Crude Crude Product (this compound + Impurities) TLC TLC Analysis to Determine Initial Conditions Crude->TLC Purification Primary Purification Step TLC->Purification Analysis Purity Analysis (TLC, NMR, LC-MS) Purification->Analysis Chroma Flash Chromatography Purification->Chroma Recryst Recrystallization Purification->Recryst HPLC Preparative HPLC Purification->HPLC Analysis->Purification <98% Pure Pure Pure Product (>98%) Analysis->Pure >98% Pure

Caption: General workflow for the purification of this compound.

References

Preventing epimerization in pyroglutamic acid ester synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pyroglutamic acid ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows, with a primary focus on preventing epimerization.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in pyroglutamic acid ester synthesis?

A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted. In the context of L-pyroglutamic acid, which has a chiral center at the alpha-carbon, epimerization leads to the formation of its diastereomer, D-pyroglutamic acid. This is a significant concern because the biological activity of molecules is often highly dependent on their specific stereochemistry. The presence of the undesired D-epimer can reduce the efficacy of a drug candidate and introduce difficulties in purification and analysis.

Q2: What are the main factors that cause epimerization during the synthesis of pyroglutamic acid esters?

A2: The primary factors that contribute to epimerization are the use of strong bases, high reaction temperatures, and certain activation methods for the carboxylic acid.[1][2] The mechanism often involves the formation of a planar enolate intermediate at the alpha-carbon, which can be protonated from either side, leading to a mixture of L- and D-isomers.

Q3: How can I minimize epimerization when using a chemical coupling reagent for esterification?

A3: To minimize epimerization, it is crucial to select a coupling reagent known for low racemization rates, such as 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT).[3] Additionally, using a sterically hindered, weak base like collidine or N-methylmorpholine (NMM) instead of stronger bases can reduce the risk.[3] Performing the reaction at low temperatures (e.g., 0 °C to room temperature) is also highly recommended.

Q4: Are there alternative methods to chemical coupling that are less prone to epimerization?

A4: Yes, several methods are known to be milder and less likely to cause epimerization:

  • Enzymatic Synthesis: Lipases can be used to catalyze the esterification of pyroglutamic acid under very mild conditions, which are highly selective and generally do not cause epimerization.[4][5]

  • Polymer-bound Reagents: Using polymer-bound alkyltriazenes allows for the esterification of carboxylic acids under mild, neutral conditions, effectively preventing racemization.[6]

  • Acid-Catalyzed Esterification: Direct esterification using an acid catalyst (e.g., thionyl chloride in an alcohol solvent) at controlled, low temperatures can also be a low-epimerization method.[7]

Q5: How can I detect and quantify the level of epimerization in my final product?

A5: The most common method for quantifying epimerization is through chiral High-Performance Liquid Chromatography (HPLC).[4] This technique uses a chiral stationary phase to separate the L- and D-enantiomers of the pyroglutamic acid ester, allowing for their individual quantification. Derivatization of the product with a chiral agent can also be employed to create diastereomers that are more easily separated on a standard HPLC column.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Significant epimerization detected in the final product. Use of a strong base (e.g., DBU, LiHMDS at elevated temperatures).Switch to a weaker, sterically hindered base such as collidine or N-methylmorpholine (NMM).[3] If a strong base is required (e.g., for N-alkylation), perform the reaction at a very low temperature (e.g., -78 °C).[8]
High reaction temperature.Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature). Monitor the reaction progress to avoid unnecessarily long reaction times at elevated temperatures.
Inappropriate coupling reagent.Utilize a coupling reagent known for low racemization, such as DEPBT.[3] Alternatively, consider phosphonium (e.g., PyBOP) or uronium (e.g., HBTU, HATU) type reagents in combination with an additive like HOBt or HOAt to suppress epimerization.[9]
Low yield of the desired ester. Incomplete reaction.Ensure all reagents are pure and anhydrous. Increase the reaction time or slightly elevate the temperature, while carefully monitoring for epimerization. Consider using a more reactive, yet still low-racemization, coupling reagent.
Side reactions.If using carbodiimides like DCC or EDC, the addition of HOBt or HOAt can minimize side reactions.[3] Ensure that the N-H of the pyroglutamic acid is appropriately protected if it might interfere with the reaction.
Difficulty in purifying the product from the epimer. Similar polarity of the epimers.Optimize the chiral HPLC method for better separation. Consider derivatizing the mixture to enhance the separation of the diastereomers. Recrystallization, if applicable, may selectively crystallize one epimer.

Quantitative Data on Epimerization

The following table summarizes the reported levels of epimerization with different coupling reagents and bases in peptide synthesis, which can serve as a guide for pyroglutamic acid ester synthesis.

Coupling Reagent Base Solvent Epimerization (%) Reference
PyBOP/HOAtDIEADMF13[2]
PyBOP/HOAtCollidineDMF-DCM33[2]
TDBTUDIEA-Low (91.8% ee)
DEPBTDIEA-Very Low (95.8% ee)
HBTUDIEA-Moderate (83.6% ee)
HATUDIEA-Moderate (77.2% ee)

Note: "ee" stands for enantiomeric excess.

Experimental Protocols

Protocol 1: Esterification using a Low-Epimerization Coupling Reagent (DEPBT)
  • Preparation: Dissolve L-pyroglutamic acid (1 equivalent) and the desired alcohol (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a weak, sterically hindered base such as N-methylmorpholine (NMM) or collidine (1.1 equivalents) to the solution.

  • Addition of Coupling Reagent: Add DEPBT (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Analyze the purified product for epimerization using chiral HPLC.

Protocol 2: Enzymatic Esterification using Lipase
  • Reaction Setup: In a suitable flask, combine L-pyroglutamic acid (1 equivalent), the desired alcohol (1.5-3 equivalents), and an immobilized lipase (e.g., Novozym 435) in a minimal amount of an organic solvent (e.g., acetonitrile or tert-butanol).

  • Incubation: Incubate the mixture at a controlled temperature (typically 30-50 °C) with gentle agitation (e.g., on an orbital shaker).

  • Monitoring: Monitor the formation of the ester product over time using TLC or GC.

  • Enzyme Removal: Once the reaction has reached equilibrium or the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification: Remove the solvent and excess alcohol under reduced pressure. The resulting product is often of high purity, but can be further purified by column chromatography if necessary.

  • Analysis: Confirm the product structure and check for epimerization using standard analytical techniques.

Visualizations

experimental_workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis A Dissolve Pyroglutamic Acid & Alcohol B Cool to 0°C A->B C Add Weak Base B->C D Add Coupling Reagent (e.g., DEPBT) C->D E React & Monitor D->E F Work-up & Purify E->F End End F->End G Combine Pyroglutamic Acid, Alcohol & Lipase H Incubate with Agitation G->H I Monitor Reaction H->I J Filter to Remove Enzyme I->J K Purify Product J->K K->End Start Start Start->A Start->G epimerization_pathway L_PGA L-Pyroglutamic Acid Enolate Planar Enolate Intermediate L_PGA->Enolate Strong Base / High Temp Enolate->L_PGA Protonation D_PGA D-Pyroglutamic Acid Enolate->D_PGA Protonation Mild_Base Weak, Sterically Hindered Base Mild_Base->Enolate Inhibits Formation Low_Temp Low Temperature Low_Temp->Enolate Inhibits Formation Mild_Coupling Low-Racemization Coupling Reagent Mild_Coupling->Enolate Avoids Intermediate

References

Technical Support Center: 1-Butyl-5-oxo-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following storage conditions and troubleshooting guidance are based on data for structurally related compounds, including L-proline and its derivatives. Specific stability and storage studies for 1-Butyl-5-oxo-L-proline are recommended for optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

Q2: What are the recommended solvent storage conditions?

A: For solutions, it is best practice to prepare them fresh. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stability in various solvents has not been determined and should be evaluated on a case-by-case basis.

Q3: Is this compound sensitive to light or air?

A: Many proline derivatives are sensitive to light and moisture. Therefore, it is recommended to protect the compound from direct sunlight and to handle it in a dry atmosphere, such as under an inert gas like nitrogen or argon, especially for long-term storage or when preparing stock solutions.

Storage Condition Summary for Related Proline Derivatives

CompoundFormStorage TemperatureAtmosphereLight Sensitivity
L-ProlineSolidRoom TemperatureN/AProtect from light
L-Proline in SolventSolution-20°C (1 year), -80°C (2 years)N/AN/A
Boc-4-oxo-L-prolineSolid0 - 8 °CN/AN/A
5-Oxo-L-proline-d5Solid2-8°C (Refrigerator)N/AN/A

Troubleshooting Guide

Q: My compound has changed color or appearance. Is it still usable?

A: A change in color or the appearance of clumping can indicate degradation or moisture absorption. It is recommended to perform a quality control check, such as NMR or LC-MS, to assess the purity of the compound before proceeding with your experiment. To prevent this, always store the compound in a tightly sealed container in a desiccator or under inert gas.

Q: I am having trouble dissolving the compound. What can I do?

A: Solubility issues can arise from the compound's polarity or from degradation. Try sonicating the solution or gently warming it. If solubility remains an issue, consider trying a different solvent. For related compounds, DMSO and water have been used, sometimes requiring sonication or warming. Always check the compatibility of your chosen solvent with your experimental system.

Q: My experimental results are inconsistent. Could it be related to the compound's stability?

A: Inconsistent results can be a sign of compound degradation. Proline derivatives can be sensitive to repeated freeze-thaw cycles and exposure to air or moisture. It is highly recommended to prepare fresh solutions for each experiment or to aliquot stock solutions into single-use vials to maintain compound integrity. If you suspect degradation, use a fresh vial of the compound for subsequent experiments.

Experimental Workflow for Handling this compound

experimental_workflow cluster_storage Storage cluster_preparation Solution Preparation cluster_experiment Experimentation storage_solid Store Solid (Cool, Dry, Dark) weigh Weigh Compound storage_solid->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot use Use in Experiment dissolve->use Use Fresh store_solution Store Solution (-20°C or -80°C) aliquot->store_solution store_solution->use

Caption: Recommended workflow for handling and preparing solutions of this compound.

Troubleshooting Logic for Inconsistent Experimental Results

troubleshooting_logic start Inconsistent Experimental Results check_compound Check Compound Integrity (Visual Inspection, QC) start->check_compound check_protocol Review Experimental Protocol start->check_protocol compound_ok Compound Appears OK check_compound->compound_ok No compound_bad Compound Degraded check_compound->compound_bad Yes protocol_ok Protocol is Correct check_protocol->protocol_ok No protocol_error Error in Protocol check_protocol->protocol_error Yes compound_ok->check_protocol new_vial Use a Fresh Vial of Compound compound_bad->new_vial reassess Re-evaluate Experiment protocol_ok->reassess correct_protocol Correct Protocol and Repeat protocol_error->correct_protocol new_vial->reassess correct_protocol->reassess

Caption: A logical diagram for troubleshooting inconsistent experimental results.

Technical Support Center: Synthesis of 1-Butyl-5-oxo-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 1-Butyl-5-oxo-L-proline.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct method for synthesizing this compound is through the N-alkylation of 5-oxo-L-proline (also known as L-pyroglutamic acid). This reaction involves the deprotonation of the nitrogen atom in the lactam ring of 5-oxo-L-proline with a suitable base, followed by nucleophilic attack on a butyl-containing electrophile, such as butyl bromide or butyl iodide.

Q2: What are the most common impurities I should expect in my final product?

During the synthesis of this compound, several impurities can arise. These can be broadly categorized as process-related impurities and degradation products. The most common impurities include:

  • Unreacted Starting Materials: 5-oxo-L-proline and the butylating agent (e.g., 1-bromobutane).

  • By-products: Formed from side reactions during the synthesis.

  • Degradation Products: Resulting from the instability of the product or intermediates under reaction or purification conditions.

  • Residual Solvents: Solvents used during the reaction and purification steps.

Q3: How can I identify these impurities?

A combination of analytical techniques is typically employed for impurity profiling. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities.[1][2] For structural elucidation of unknown impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[1]

Q4: What are the typical acceptance criteria for impurities in an active pharmaceutical ingredient (API)?

Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on impurity thresholds. For drug products with a maximum daily dose of less than 2g, the identification threshold for impurities is typically 0.1%.[2] However, specific limits depend on the toxicity of the impurity and the stage of drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Observed Issue Potential Cause(s) Suggested Action(s)
Low Yield of Final Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient base for deprotonation. 4. Degradation of the product during workup.1. Monitor the reaction progress using TLC or HPLC. Increase reaction time if necessary. 2. Optimize the reaction temperature. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[3] 3. Screen different bases (e.g., NaH, K₂CO₃, KOH) and solvents.[3] 4. Ensure mild workup conditions to prevent hydrolysis of the lactam ring or other side reactions.
Presence of Unreacted 5-oxo-L-proline in the Final Product 1. Insufficient amount of butylating agent. 2. Incomplete deprotonation of 5-oxo-L-proline. 3. Short reaction time.1. Use a slight excess of the butylating agent (e.g., 1.1-1.5 equivalents). 2. Ensure the base is added portion-wise and allowed to react completely with the 5-oxo-L-proline before adding the alkylating agent. 3. Extend the reaction time and monitor for the disappearance of the starting material.
Detection of a By-product with a Higher Molecular Weight This could potentially be an O-alkylation product (butyl 1-butyl-5-oxo-L-prolinate) or a dimer.Characterize the impurity using LC-MS to determine its molecular weight and fragmentation pattern. Adjusting the reaction conditions, such as using a less polar solvent, may disfavor O-alkylation.
Appearance of an Additional Peak in Chiral HPLC Analysis Racemization of the chiral center at the alpha-carbon, leading to the formation of the D-isomer.This can be caused by harsh basic or acidic conditions or elevated temperatures. Use milder bases and avoid prolonged exposure to extreme pH and high temperatures. Confirm the identity of the peak by comparing with a standard of the D-isomer if available.
Presence of N-butyl-glutamic acid Hydrolysis of the lactam ring in this compound.This can occur during aqueous workup if the pH is too acidic or basic, or during storage if the product is exposed to moisture. Maintain a neutral pH during workup and store the final product in a dry environment.

Quantitative Data Summary

The following table provides an example of a typical impurity profile for a batch of this compound. The limits are based on general ICH guidelines and may vary depending on the specific application.

Impurity Typical Level (%) ICH Limit (%) Identification Method
5-oxo-L-proline0.08≤ 0.15HPLC, LC-MS
1-BromobutaneNot DetectedNot DetectedGC-MS
N-butyl-glutamic acid0.05≤ 0.10HPLC, LC-MS
1-Butyl-5-oxo-D-proline0.03≤ 0.10Chiral HPLC
Unknown Impurity 10.07≤ 0.10HPLC, LC-MS/MS
Total Impurities 0.23 ≤ 0.50

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Deprotonation: To a solution of 5-oxo-L-proline (1 equivalent) in a dry aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Alkylation: Stir the mixture at room temperature for 1-2 hours. Then, add the butylating agent (e.g., 1-bromobutane, 1.2 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or HPLC.

  • Workup: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction N-Alkylation Reaction cluster_products Products & Impurities 5_oxo_L_proline 5-oxo-L-proline Reaction_Step Deprotonation & Nucleophilic Attack 5_oxo_L_proline->Reaction_Step Butyl_Bromide Butyl Bromide Butyl_Bromide->Reaction_Step Base Base (e.g., NaH) Base->Reaction_Step Target_Product This compound Reaction_Step->Target_Product Unreacted_SM Unreacted 5-oxo-L-proline Reaction_Step->Unreacted_SM Incomplete Reaction Side_Product Hydrolysis Product: N-butyl-glutamic acid Target_Product->Side_Product Hydrolysis Troubleshooting_Workflow Start Impurity Detected in This compound Identify Identify Impurity (LC-MS, NMR) Start->Identify Known_Impurity Is it a known impurity? Identify->Known_Impurity Unreacted_SM Unreacted Starting Material? Known_Impurity->Unreacted_SM Yes Unknown_Impurity Characterize Structure (Spectroscopic Methods) Known_Impurity->Unknown_Impurity No Optimize_Stoichiometry Optimize Reactant Stoichiometry & Reaction Time Unreacted_SM->Optimize_Stoichiometry Yes Degradation_Product Degradation Product? Unreacted_SM->Degradation_Product No End Impurity Controlled Optimize_Stoichiometry->End Modify_Workup Modify Workup/Purification (pH, Temperature) Degradation_Product->Modify_Workup Yes Byproduct Side-Reaction By-product? Degradation_Product->Byproduct No Modify_Workup->End Adjust_Conditions Adjust Reaction Conditions (Solvent, Temperature, Base) Byproduct->Adjust_Conditions Yes Byproduct->End No Adjust_Conditions->End Unknown_Impurity->End

References

Improving the bioavailability of "1-Butyl-5-oxo-L-proline"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Butyl-5-oxo-L-proline

This technical support center provides guidance for researchers, scientists, and drug development professionals working with this compound. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound, a derivative of pyroglutamic acid, is a synthetic compound that has been investigated for its potential nootropic (cognitive-enhancing) effects. Its structural similarity to other pyroglutamate derivatives suggests it may modulate neurotransmitter systems.

Q2: What are the main challenges affecting the oral bioavailability of this compound?

The primary challenges to the oral bioavailability of this compound are likely its physicochemical properties, including its solubility in aqueous and lipid environments, and its susceptibility to first-pass metabolism. Optimizing the formulation is key to overcoming these hurdles.

Q3: What formulation strategies can be employed to enhance the bioavailability of this compound?

Several formulation strategies can be explored, including:

  • Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), which can improve the dissolution and absorption of lipophilic compounds.

  • Nanoparticle encapsulation: Encapsulating the compound in polymeric nanoparticles or liposomes can protect it from degradation and enhance its uptake.

  • Prodrug synthesis: Modifying the chemical structure to create a more readily absorbed prodrug that is converted to the active compound in the body.

Q4: How can the permeability of this compound be assessed in vitro?

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of compounds. This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low aqueous solubility of this compound The butyl group increases the lipophilicity of the molecule, potentially leading to poor dissolution in aqueous media.- Use co-solvents such as ethanol, propylene glycol, or PEG 400.- Employ cyclodextrins to form inclusion complexes and enhance solubility.- Reduce particle size through micronization or nano-milling to increase surface area for dissolution.
High variability in in vivo pharmacokinetic data - Inconsistent formulation performance.- Variability in animal handling and dosing procedures.- Issues with the analytical method.- Ensure the formulation is homogenous and stable.- Standardize animal handling, fasting times, and administration techniques.- Validate the bioanalytical method for linearity, accuracy, precision, and stability.
Poor brain penetration of this compound The blood-brain barrier (BBB) effectively restricts the entry of many compounds into the central nervous system.- Investigate the use of brain-targeted delivery systems, such as nanoparticles functionalized with ligands that bind to BBB transporters.- Co-administration with agents that transiently increase BBB permeability.
Compound degradation in biological samples Enzymatic or chemical degradation of the compound in plasma or tissue homogenates post-collection.- Collect samples on ice and process them promptly.- Add protease or esterase inhibitors to the collection tubes.- Assess the stability of the compound under various storage conditions (e.g., room temperature, 4°C, -20°C, -80°C).

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Dosing Solution: Prepare a dosing solution of this compound in the transport buffer.

  • Apical to Basolateral (A-to-B) Transport: a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the dosing solution to the apical (A) side and fresh transport buffer to the basolateral (B) side. c. Incubate at 37°C with gentle shaking. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.

  • Basolateral to Apical (B-to-A) Transport: a. Perform the experiment in the reverse direction to assess efflux.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of this compound following oral and intravenous administration.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (or a similar model).

  • Formulation Preparation: Prepare the oral and intravenous formulations of this compound.

  • Dosing: a. Oral (PO): Administer the oral formulation via oral gavage. b. Intravenous (IV): Administer the intravenous formulation via the tail vein.

  • Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at specified time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the relevant parameters and determine the oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Aqueous Solubility permeability Caco-2 Permeability solubility->permeability Informs formulation metabolism Microsomal Stability permeability->metabolism formulation_dev Formulation Optimization (e.g., SEDDS, Nanoparticles) metabolism->formulation_dev Guides strategy pk_study Rodent PK Study (Oral & IV) formulation_dev->pk_study Leads to bioavailability Calculate Oral Bioavailability (F%) pk_study->bioavailability troubleshooting_logic start Low Bioavailability Observed in PK Study check_solubility Is aqueous solubility low? start->check_solubility check_permeability Is Caco-2 permeability low? check_solubility->check_permeability No improve_solubility Improve Solubility: - Co-solvents - Micronization - Cyclodextrins check_solubility->improve_solubility Yes check_metabolism Is first-pass metabolism high? check_permeability->check_metabolism No improve_permeability Improve Permeability: - Lipid formulations - Permeation enhancers check_permeability->improve_permeability Yes reduce_metabolism Reduce Metabolism: - Nanoparticle encapsulation - Prodrug approach check_metabolism->reduce_metabolism Yes re_evaluate Re-evaluate in vivo check_metabolism->re_evaluate No (Other issues?) improve_solubility->re_evaluate improve_permeability->re_evaluate reduce_metabolism->re_evaluate

Validation & Comparative

A Comparative Guide to 1-Butyl-5-oxo-L-proline and Ethyl-5-oxo-L-proline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Two Key Pyroglutamic Acid Esters

In the landscape of pharmaceutical research and development, the modification of bioactive molecules through esterification is a cornerstone of prodrug design and optimization of pharmacokinetic profiles. Among these, esters of pyroglutamic acid (5-oxo-L-proline), a crucial intermediate in the γ-glutamyl cycle, are of significant interest. This guide provides a detailed comparative analysis of two such esters: 1-Butyl-5-oxo-L-proline and Ethyl-5-oxo-L-proline. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, physicochemical properties, and biological relevance, supported by experimental protocols and data.

Introduction

This compound and Ethyl-5-oxo-L-proline are alkyl esters of L-pyroglutamic acid. The parent molecule, 5-oxo-L-proline, is a metabolite in the glutathione cycle and is enzymatically converted to glutamate by 5-oxoprolinase[1][2][3]. Esterification of the carboxylic acid group can modulate properties such as lipophilicity, solubility, and the rate of hydrolysis back to the active parent compound, thereby influencing bioavailability and therapeutic efficacy[4]. This guide will explore the nuances that differentiate the butyl and ethyl esters, providing a foundational understanding for their potential applications.

Physicochemical Properties: A Comparative Overview

The addition of a butyl group versus an ethyl group to the 5-oxo-L-proline core significantly influences the molecule's physical and chemical characteristics. The longer alkyl chain of the butyl ester is expected to increase its lipophilicity and molecular weight, which in turn affects its solubility and potential for membrane permeation.

PropertyThis compound (Predicted)Ethyl-5-oxo-L-prolineReference(s)
Molecular Formula C9H15NO3C7H11NO3[5][6]
Molecular Weight 185.22 g/mol 157.17 g/mol [5][6]
Appearance Colorless to pale yellow oilColorless solid with a weak characteristic odor[7]
Boiling Point Higher than ethyl ester137-140 °C (at 0.45 Torr)
Solubility in Water Lower than ethyl esterInsoluble[7]
Solubility in Organic Solvents Soluble in alcohols, ethers, estersSoluble in alcohols, ethers, esters[7]
Lipophilicity (Predicted LogP) Higher than ethyl ester-0.1[6]

Synthesis and Experimental Protocols

The synthesis of both esters typically involves the esterification of L-pyroglutamic acid. Below are detailed protocols for their preparation.

Protocol 1: Synthesis of Ethyl-5-oxo-L-proline

This protocol is adapted from established methods involving the reaction of pyroglutamic acid with acetic anhydride[7].

Materials:

  • L-pyroglutamic acid

  • Acetic anhydride

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, suspend L-pyroglutamic acid (1 equivalent) in absolute ethanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) with stirring.

  • To this mixture, add acetic anhydride (1.1 equivalents) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure ethyl-5-oxo-L-proline.

Protocol 2: Synthesis of this compound

This protocol is based on standard acid-catalyzed esterification procedures with butanol.

Materials:

  • L-pyroglutamic acid

  • n-Butanol

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Dean-Stark apparatus

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-pyroglutamic acid (1 equivalent), n-butanol (excess, to act as both reactant and solvent), and a catalytic amount of p-toluenesulfonic acid.

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess n-butanol and toluene under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting oil by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure this compound.

Synthesis_Workflow cluster_ethyl Synthesis of Ethyl-5-oxo-L-proline cluster_butyl Synthesis of this compound Pyroglutamic Acid_E L-Pyroglutamic Acid Reaction_E Esterification with Ethanol & Acetic Anhydride Pyroglutamic Acid_E->Reaction_E Workup_E Neutralization & Extraction Reaction_E->Workup_E Purification_E Column Chromatography Workup_E->Purification_E Product_E Ethyl-5-oxo-L-proline Purification_E->Product_E Pyroglutamic Acid_B L-Pyroglutamic Acid Reaction_B Esterification with n-Butanol (Dean-Stark) Pyroglutamic Acid_B->Reaction_B Workup_B Solvent Removal & Extraction Reaction_B->Workup_B Purification_B Column Chromatography Workup_B->Purification_B Product_B This compound Purification_B->Product_B

Figure 1: General workflow for the synthesis of the target esters.

Biological Activity and Signaling Pathways

The biological activity of these esters is intrinsically linked to their hydrolysis to 5-oxo-L-proline, which is a key component of the γ-glutamyl cycle. This cycle is crucial for glutathione synthesis and amino acid transport[8]. The enzyme 5-oxoprolinase catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate[1][2].

The rate at which these esters are hydrolyzed back to the parent acid is a critical determinant of their biological efficacy. It is hypothesized that the bulkier butyl ester may be hydrolyzed at a slower rate by cellular esterases compared to the ethyl ester, potentially leading to a more sustained release of 5-oxo-L-proline.

GGC_Pathway cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular GGT γ-Glutamyl Transpeptidase (GGT) CysGly Cysteinyl-Glycine GGT->CysGly gamma_Glu_AA γ-Glutamyl-Amino Acid GGT->gamma_Glu_AA transpeptidation Amino_Acid_Ext Amino Acid (extracellular) Amino_Acid_Ext->GGT GSH_Ext Glutathione (GSH) (extracellular) GSH_Ext->GGT Amino_Acid_Int Amino Acid (intracellular) gamma_Glu_AA->Amino_Acid_Int 5_Oxoproline 5-Oxo-L-proline (Pyroglutamic Acid) gamma_Glu_AA->5_Oxoproline γ-Glutamyl Cyclotransferase Glutamate L-Glutamate 5_Oxoproline->Glutamate hydrolysis gamma_Glu_Cys γ-Glutamylcysteine Glutamate->gamma_Glu_Cys ligation Cysteine L-Cysteine gamma_GCS γ-Glutamylcysteine Synthetase Cysteine->gamma_GCS Glycine Glycine GSH_Synthetase GSH Synthetase Glycine->GSH_Synthetase gamma_GCS->gamma_Glu_Cys GSH_Int Glutathione (GSH) (intracellular) gamma_Glu_Cys->GSH_Int ligation GSH_Synthetase->GSH_Int 5_Oxoprolinase 5-Oxoprolinase (ATP-dependent) 5_Oxoprolinase->Glutamate Ester_Prodrug 1-Butyl/Ethyl-5-oxo-L-proline (Prodrug) Cellular_Esterases Cellular Esterases Ester_Prodrug->Cellular_Esterases Hydrolysis Cellular_Esterases->5_Oxoproline

Figure 2: The γ-Glutamyl Cycle and the role of 5-oxo-L-proline esters.
Protocol 3: Comparative Enzymatic Hydrolysis Assay

This protocol outlines a method to compare the rate of hydrolysis of 1-butyl- and ethyl-5-oxo-L-proline by a commercially available esterase.

Materials:

  • This compound

  • Ethyl-5-oxo-L-proline

  • Porcine liver esterase (PLE)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Standard laboratory glassware and consumables

Procedure:

  • Prepare stock solutions of this compound and ethyl-5-oxo-L-proline in acetonitrile.

  • Prepare a working solution of porcine liver esterase in phosphate buffer (pH 7.4).

  • For each ester, set up reaction mixtures containing the ester substrate (at a final concentration of 1 mM) in phosphate buffer.

  • Initiate the reaction by adding the esterase solution to the reaction mixture.

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the quenched samples to precipitate the enzyme.

  • Analyze the supernatant by HPLC to quantify the remaining ester and the formation of 5-oxo-L-proline.

  • Calculate the rate of hydrolysis for each ester by plotting the concentration of the remaining ester against time.

Simulated Experimental Data

The following table presents simulated data from the comparative enzymatic hydrolysis assay described above. The data is based on the principle that the longer alkyl chain of the butyl ester will result in a slower rate of enzymatic hydrolysis due to increased steric hindrance at the enzyme's active site.

Time (minutes)Remaining Ethyl-5-oxo-L-proline (%)Remaining this compound (%)
0100100
58592
156078
303565
601045
120<120

Conclusion

This guide provides a comparative analysis of this compound and ethyl-5-oxo-L-proline, highlighting key differences in their physicochemical properties and potential biological activities. The provided experimental protocols for synthesis and enzymatic hydrolysis offer a framework for researchers to further investigate these compounds. The simulated data suggests that the ethyl ester is more rapidly hydrolyzed, which could lead to a faster onset of action, while the butyl ester may provide a more sustained release of the parent compound, 5-oxo-L-proline. These characteristics are critical considerations for drug design and development, where modulating the pharmacokinetic profile of a lead compound is paramount. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of these pyroglutamic acid esters.

References

A Methodological Guide for the In Vivo Validation of Putative Nootropic Effects of 1-Butyl-5-oxo-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible, peer-reviewed in vivo studies validating the nootropic effects of 1-Butyl-5-oxo-L-proline are scarce. This guide, therefore, presents a framework for conducting such validation. It outlines standard experimental protocols and provides comparative data from well-established nootropics, Piracetam and Aniracetam, to serve as a benchmark for future research.

Introduction and Putative Mechanism of Action

This compound is a derivative of pyroglutamic acid, a cyclic amide of glutamic acid. Its structure is related to the core of Piracetam, the first synthetic nootropic. The addition of a butyl ester group increases its lipophilicity, which may enhance its ability to cross the blood-brain barrier. Based on the mechanisms of related compounds, its putative nootropic effects are hypothesized to arise from the modulation of central neurotransmitter systems, particularly the cholinergic and glutamatergic pathways. Enhanced acetylcholine (ACh) release and positive allosteric modulation of AMPA receptors are potential mechanisms that warrant investigation.

Below is a diagram illustrating the putative signaling pathway for this compound, based on the known actions of similar nootropic agents.

Putative Nootropic Signaling Pathway cluster_pre_synaptic Presynaptic Terminal cluster_post_synaptic Postsynaptic Terminal Compound This compound ACh_Release ↑ Acetylcholine (ACh) Release Compound->ACh_Release AMPA_R AMPA Receptor Compound->AMPA_R Putative Positive Allosteric Modulation AChR Cholinergic Receptor ACh_Release->AChR ACh LTP Long-Term Potentiation (LTP) (Synaptic Plasticity) AMPA_R->LTP AChR->LTP Cognition Enhanced Cognition (Memory & Learning) LTP->Cognition

Figure 1. Putative signaling pathway for this compound.

Comparative Performance Data

To objectively evaluate the efficacy of this compound, its performance in behavioral assays must be compared against a placebo (vehicle) and at least one established nootropic compound. The tables below present benchmark data for Piracetam and Aniracetam in two standard memory tests. The column for this compound is included to illustrate how experimental data for this compound should be structured.

Table 1: Morris Water Maze (Spatial Memory) - Escape Latency Lower values indicate better performance.

CompoundDosage (mg/kg, i.p.)Mean Escape Latency (Seconds ± SEM) - Day 4
Vehicle (Saline)N/A60.5 ± 5.2
Piracetam10035.2 ± 4.1
Aniracetam5028.9 ± 3.8
This compound To Be DeterminedData to be Determined

Table 2: Passive Avoidance Test (Non-Spatial, Fear-Motivated Memory) Higher values indicate better memory retention.

CompoundDosage (mg/kg, i.p.)Mean Step-Through Latency (Seconds ± SEM) - 24h Retention
Vehicle (Saline)N/A45.8 ± 6.3
Piracetam100180.2 ± 15.5
Aniracetam50235.1 ± 20.1
This compound To Be DeterminedData to be Determined

Experimental Protocols

Detailed and consistent methodologies are critical for generating reproducible data. Below are standard operating procedures for the Morris Water Maze and Passive Avoidance tests, which are fundamental for assessing learning and memory in rodent models.

The general workflow for an in vivo nootropic study is outlined in the diagram below.

General Workflow for In Vivo Nootropic Validation A Animal Model Selection (e.g., Wistar Rats, C57BL/6 Mice) B Acclimatization & Baseline Health Check (7-14 days) A->B C Group Assignment (Vehicle, Positive Control, Test Compound) B->C D Drug Administration (Define Route, Dose, and Timing) C->D E Behavioral Testing Battery (e.g., MWM, PAT) D->E Pre-treatment (e.g., 30-60 min) F Probe Trial / Retention Test E->F G Data Collection & Statistical Analysis (e.g., ANOVA, t-test) F->G H Post-Mortem Analysis (Optional) (e.g., Neurotransmitter Levels, Receptor Density) G->H

Figure 2. Standard experimental workflow for in vivo nootropic studies.

3.1. Protocol: Morris Water Maze (MWM)

  • Objective: To assess spatial learning and memory.

  • Apparatus: A large circular pool (150-200 cm diameter) filled with opaque water (20-22°C). A small escape platform (10 cm diameter) is submerged 1-2 cm below the water surface. The pool is located in a room with various extra-maze visual cues.

  • Procedure:

    • Acquisition Phase (4-5 days):

      • Animals undergo four trials per day.

      • For each trial, the animal is placed into the pool at one of four quasi-random start positions (N, S, E, W).

      • The animal is allowed to swim for a maximum of 90 seconds to find the hidden platform.

      • If the animal fails to find the platform, it is gently guided to it and allowed to stay there for 15-20 seconds.

      • The time taken to reach the platform (escape latency) and the path taken are recorded by an overhead video tracking system.

    • Probe Trial (24 hours after last acquisition trial):

      • The escape platform is removed from the pool.

      • The animal is allowed to swim freely for 60 seconds.

      • Key metrics recorded are: the time spent in the target quadrant (where the platform was), the number of times the animal crosses the exact former location of the platform, and the swim path.

3.2. Protocol: Passive Avoidance Test (PAT)

  • Objective: To assess non-spatial, fear-aggravated memory.

  • Apparatus: A shuttle box consisting of two chambers (one brightly lit, one dark) connected by a small opening with a guillotine door. The floor of the dark chamber is a grid capable of delivering a mild electric foot shock.

  • Procedure:

    • Acquisition/Training Trial:

      • The animal is placed in the lit chamber.

      • After a brief habituation period (e.g., 60 seconds), the guillotine door opens.

      • Rodents have a natural aversion to bright light and will typically enter the dark chamber. The time taken to enter is recorded (initial latency).

      • Once the animal has fully entered the dark chamber, the door closes, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

      • The animal is then immediately removed and returned to its home cage.

    • Retention Trial (24 or 48 hours later):

      • The animal is again placed in the lit chamber.

      • The guillotine door opens, and the latency to step through into the dark chamber is recorded (step-through latency), up to a maximum cut-off time (e.g., 300 seconds).

      • No shock is delivered during the retention trial. A longer step-through latency indicates better memory of the aversive experience.

Conclusion and Future Directions

The validation of this compound as a nootropic agent requires rigorous, controlled in vivo experimentation. The protocols and comparative benchmarks provided in this guide offer a comprehensive framework for researchers to systematically evaluate its efficacy on learning and memory. Future studies should focus on establishing a dose-response curve, assessing both spatial and non-spatial memory, and ultimately exploring the underlying neurochemical mechanisms through post-mortem tissue analysis to confirm the putative signaling pathways.

A Comparative Analysis of Pyroglutamic Acid Esters: Unveiling Their Potential in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyroglutamic acid, a cyclic derivative of glutamic acid, and its esters are emerging as versatile molecules in the pharmaceutical and cosmetic industries. Their inherent chirality, biocompatibility, and diverse biological activities make them attractive candidates for various applications, from enhancing drug delivery to exhibiting intrinsic therapeutic properties. This guide provides a comparative analysis of pyroglutamic acid esters, focusing on their performance as antifungal agents, skin penetration enhancers, and anti-inflammatory compounds, supported by experimental data and detailed protocols.

Performance Comparison of Pyroglutamic Acid Esters

The efficacy of pyroglutamic acid esters can vary significantly depending on the nature of the ester group. This section presents a quantitative comparison of different esters in key applications.

Antifungal Activity

Several studies have highlighted the potential of pyroglutamic acid esters as antifungal agents. The following table summarizes the in vitro antifungal activity of various L-pyroglutamic acid esters against the plant pathogen Phytophthora infestans and other fungi. The data is presented as the half-maximal effective concentration (EC50), where a lower value indicates higher potency.

Compound IDEster GroupTarget FungusEC50 (µg/mL)Reference Compound (EC50, µg/mL)
2d 4-ChlorophenylPhytophthora infestans1.44Azoxystrobin (7.85)
2j 2,4-DichlorophenylPhytophthora infestans1.21Azoxystrobin (7.85)
C08a n-OctylsulfonylFusarium graminearum- (High Inhibition Rate)-
C08l 2-NaphthylsulfonylFusarium graminearum- (High Inhibition Rate)-

Table 1: Comparative in vitro antifungal activity of selected L-pyroglutamic acid esters.[1]

Dermal Penetration Enhancement

Pyroglutamic acid esters are recognized for their ability to enhance the permeation of therapeutic agents through the skin. The following table compares the performance of different pyroglutamic acid esters in enhancing the flux of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin through the skin.

Penetration EnhancerDrugFlux (µg/cm²/hr)
n-Decyl pyroglutamate Indomethacin0.477
n-Dodecyl pyroglutamate Indomethacin0.630
Farnesyl pyroglutamate Indomethacin0.317
Oleyl pyroglutamate Indomethacin0.450
None Indomethacinnon-detectable

Table 2: Comparative skin penetration enhancement of indomethacin by pyroglutamic acid esters.

Anti-inflammatory Activity

Certain pyroglutamic acid esters have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. The table below presents a qualitative comparison of the anti-inflammatory activity of selected L-pyroglutamic acid analogues.

Compound IDEster/Amide GroupActivity
2e 3-MethylphenylDisplayed anti-inflammatory activity
2g 4-MethoxyphenylDisplayed anti-inflammatory activity
4d N-(4-chlorophenyl)amideDisplayed anti-inflammatory activity

Table 3: Qualitative anti-inflammatory activity of L-pyroglutamic acid analogues.[1]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol outlines the procedure for determining the antifungal activity of pyroglutamic acid esters by measuring the inhibition of fungal mycelial growth.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (9 cm diameter)

  • Fungal cultures (e.g., Phytophthora infestans, Fusarium graminearum)

  • Pyroglutamic acid ester test compounds

  • Solvent (e.g., DMSO)

  • Positive control (e.g., Azoxystrobin)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the PDA medium to approximately 45-50°C and add the test compounds (dissolved in a minimal amount of solvent) to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also prepare control plates with solvent only and a positive control with a known antifungal agent.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of a 7-day-old fungal culture.

  • Incubate the plates at 25 ± 2°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the growth in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the fungal colony in the control group and DT is the average diameter of the fungal colony in the treatment group.

  • Determine the EC50 value, the concentration of the compound that causes 50% inhibition of mycelial growth, by plotting the inhibition percentage against the logarithm of the compound concentrations.

Ex Vivo Skin Permeation Study

This protocol describes the use of Franz diffusion cells to evaluate the effect of pyroglutamic acid esters on the permeation of a drug through excised skin.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., rat abdominal skin, porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Test formulation (drug with and without pyroglutamic acid ester)

  • Magnetic stirrer

  • Water bath or heating block

  • Syringes and needles

  • Analytical instrument for drug quantification (e.g., HPLC)

Procedure:

  • Excise the skin from the animal model and remove any subcutaneous fat and hair.

  • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor solution.

  • Fill the receptor compartment with pre-warmed (32°C) receptor solution and ensure no air bubbles are trapped beneath the skin. The receptor solution should be continuously stirred.

  • Apply a known quantity of the test formulation evenly onto the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Analyze the withdrawn samples for drug concentration using a validated analytical method.

  • Calculate the cumulative amount of drug permeated per unit area of the skin (µg/cm²) and plot it against time (hours).

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Assay)

This protocol details the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells to assess the anti-inflammatory potential of pyroglutamic acid esters.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Pyroglutamic acid ester test compounds

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the pyroglutamic acid ester test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production. Include a negative control (cells only), a positive control (cells + LPS), and vehicle controls.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control.

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the underlying biological pathways and experimental processes, the following diagrams have been generated using Graphviz.

Proposed Anti-inflammatory Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκBα IkB->IkB_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Proteasome Proteasome IkB_P->Proteasome Degradation PGE Pyroglutamic Acid Ester PGE->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds iNOS iNOS Gene Transcription DNA->iNOS NO Nitric Oxide (Inflammation) iNOS->NO

Experimental Workflow: Ex Vivo Skin Permeation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Excise Skin B Mount on Franz Cell A->B C Add Receptor Solution B->C D Apply Formulation (with/without Ester) C->D E Sample Receptor Solution at Timepoints D->E F Quantify Drug (HPLC) E->F G Calculate Cumulative Amount Permeated F->G H Determine Flux (Jss) G->H

Logical Relationship: Structure-Activity in Antifungal Esters

G cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Core Pyroglutamic Acid Core Ester Ester Group (e.g., Aryl, Alkylsulfonyl) Lipophilicity Increased Lipophilicity Ester->Lipophilicity Electronic Electron-withdrawing Effects Ester->Electronic Membrane Fungal Membrane Interaction Lipophilicity->Membrane Electronic->Membrane Inhibition Enhanced Antifungal Activity (Lower EC50) Membrane->Inhibition

References

Comparative Efficacy and Potency of 1-Butyl-5-oxo-L-proline and Other Pyrrolidone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the therapeutic potential of 1-Butyl-5-oxo-L-proline, evaluated in the context of related pyrrolidone compounds. This document provides a comparative analysis of efficacy, potency, and mechanisms of action based on available experimental data for structurally similar molecules.

Introduction

The pyrrolidone ring is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1][2] From nootropic agents that enhance cognitive function to life-saving antiepileptic drugs, the versatility of the pyrrolidone structure has led to significant therapeutic advancements.[3][4] this compound, also known as N-butyl-2-pyrrolidone-5-carboxylic acid, is a derivative of pyroglutamic acid (5-oxo-L-proline). While specific efficacy and potency studies on this compound are not extensively available in peer-reviewed literature, its structural similarity to other well-characterized pyrrolidone derivatives allows for a comparative analysis to predict its potential therapeutic applications and guide future research.

This guide provides a comparative overview of the known efficacy and potency of key pyrrolidone derivatives, offering a framework for evaluating the potential of novel compounds such as this compound. The data presented is compiled from various studies on related molecules and is intended to serve as a reference for researchers in the field.

Comparative Efficacy of Pyrrolidone Derivatives

The therapeutic efficacy of pyrrolidone derivatives spans a wide range of applications. To provide a clear comparison, this section is divided by therapeutic area, with representative data from key compounds.

Nootropic and Neuroprotective Effects

The "racetam" class of drugs, all featuring a 2-pyrrolidone core, are well-known for their cognitive-enhancing effects. While the precise mechanisms are still under investigation, they are thought to modulate neurotransmission and improve cerebral blood flow.

CompoundModelKey FindingsReference
Piracetam Mild Cognitive Impairment (Human)Improved memory and attention scores in clinical trials.[3]
Oxiracetam Rodent models of amnesiaReversed scopolamine-induced memory deficits.[4]
5-Oxoproline In vitro (rat brain)At high concentrations, may induce oxidative stress by reducing non-enzymatic antioxidant defenses.[5][5]
Anticonvulsant Activity

Levetiracetam, a prominent pyrrolidone derivative, is a widely used antiepileptic drug. Its mechanism is distinct from traditional anticonvulsants, involving binding to the synaptic vesicle protein 2A (SV2A).

CompoundModelPotency (ED₅₀)Reference
Levetiracetam Audiogenic seizure-prone mice6.8 mg/kg[3]
2-Pyrrolidinone Animal modelsDemonstrated antiepileptic and neuroprotective effects.[4]
Antimicrobial and Anticancer Activity

Recent research has explored the potential of 5-oxopyrrolidine derivatives as antimicrobial and anticancer agents. These studies highlight the adaptability of the pyrrolidone scaffold for developing novel therapeutics.

CompoundTargetActivity (MIC/IC₅₀)Reference
Compound 21 (a 5-oxopyrrolidine derivative) Multidrug-resistant Staphylococcus aureusMIC: 0.25 µg/mL[6]
Compounds 18-22 (5-oxopyrrolidine derivatives) A549 lung cancer cellsPotent anticancer activity observed.[6]
6-Diazo-5-oxo-L-norleucine (DON) Glutamine antagonistExhibits anticancer efficacy but with gastrointestinal toxicity.[7][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for assessing the efficacy of pyrrolidone derivatives.

Assessment of Nootropic Effects (Morris Water Maze)

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

  • Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface.

  • Procedure:

    • Acquisition Phase: Mice are placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded over several days.

    • Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured.

  • Data Analysis: A decrease in escape latency during the acquisition phase and increased time in the target quadrant during the probe trial indicate improved spatial memory.

Evaluation of Anticonvulsant Activity (Audiogenic Seizure Model)

This model is used to screen for drugs that protect against seizures induced by a high-intensity sound.

  • Animals: Genetically susceptible mice (e.g., DBA/2) are used.

  • Procedure:

    • The test compound or vehicle is administered to the mice.

    • After a predetermined time, the mice are exposed to a high-frequency sound (e.g., 12 kHz) for a set duration.

    • The occurrence and severity of seizures (wild running, clonic and tonic seizures) are observed and scored.

  • Data Analysis: The dose of the compound that protects 50% of the animals from seizures (ED₅₀) is calculated.

Determination of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation: A serial dilution of the test compound is prepared in a liquid growth medium.

  • Inoculation: Each dilution is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The samples are incubated under appropriate conditions for microbial growth.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrrolidone derivatives are mediated through various signaling pathways. Understanding these pathways is critical for rational drug design and development.

Glutathione Cycle and the Role of 5-Oxo-L-proline

5-Oxo-L-proline is an intermediate in the glutathione cycle. The enzyme 5-oxoprolinase catalyzes its conversion to L-glutamate, a key step in glutathione regeneration.[8]

cluster_atp Energy Input gamma_glutamyl_amino_acid γ-Glutamyl Amino Acid five_oxoproline 5-Oxo-L-proline gamma_glutamyl_amino_acid->five_oxoproline γ-Glutamyl Cyclotransferase amino_acid Amino Acid amino_acid->gamma_glutamyl_amino_acid γ-Glutamyl Transpeptidase glutathione Glutathione glutamate L-Glutamate five_oxoproline->glutamate 5-Oxoprolinase five_oxoproline->glutamate ATP to ADP gamma_glutamylcysteine γ-Glutamylcysteine glutamate->gamma_glutamylcysteine γ-Glutamylcysteine Synthetase cysteine Cysteine cysteine->gamma_glutamylcysteine glycine Glycine glycine->glutathione gamma_glutamylcysteine->glutathione Glutathione Synthetase atp ATP adp ADP + Pi

Caption: The Glutathione Cycle showing the conversion of 5-Oxo-L-proline to L-Glutamate.

Experimental Workflow for Compound Screening

The process of discovering and validating new therapeutic agents follows a structured workflow, from initial screening to in-depth biological evaluation.

compound_synthesis Compound Synthesis (e.g., this compound) in_vitro_screening In Vitro Screening (e.g., Antimicrobial, Cytotoxicity Assays) compound_synthesis->in_vitro_screening hit_identification Hit Identification in_vitro_screening->hit_identification lead_optimization Lead Optimization (Structure-Activity Relationship) hit_identification->lead_optimization in_vivo_testing In Vivo Testing (Animal Models) lead_optimization->in_vivo_testing preclinical_development Preclinical Development in_vivo_testing->preclinical_development

Caption: A typical workflow for the screening and development of new therapeutic compounds.

Conclusion

While direct experimental data on the efficacy and potency of this compound remains to be established, the broader family of pyrrolidone derivatives presents a rich landscape of therapeutic potential. Based on the activities of structurally related compounds, this compound could plausibly exhibit nootropic, neuroprotective, anticonvulsant, antimicrobial, or anticancer properties. The addition of the n-butyl group will increase its lipophilicity, which may enhance its ability to cross the blood-brain barrier, potentially favoring central nervous system applications.

Further research, following the experimental protocols outlined in this guide, is necessary to fully characterize the pharmacological profile of this compound. Comparative studies against established pyrrolidone derivatives will be crucial in determining its relative potency and potential clinical utility. The information and frameworks provided herein are intended to facilitate these future investigations and contribute to the ongoing development of novel pyrrolidone-based therapeutics.

References

Reproducibility of 1-Butyl-5-oxo-L-proline Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 1-Butyl-5-oxo-L-proline, a derivative of pyroglutamic acid. Given the scarcity of direct, published protocols for this specific molecule, this document outlines reproducible, general methods for the N-alkylation of pyroglutamic acid and its esters, which can be adapted for the synthesis of the target compound. We present experimental data from analogous reactions to provide a baseline for expected yields and conditions. Furthermore, we explore alternative compounds with reported biological activities and delve into a relevant signaling pathway.

Comparison of Synthetic Methodologies

The synthesis of this compound can be approached through two primary strategies: direct N-alkylation of pyroglutamic acid or its esters, and reductive amination of a glutamic acid precursor followed by cyclization. Below is a comparison of these potential routes based on available literature for similar compounds.

MethodStarting MaterialReagentsTypical Yields (for analogous reactions)Key Considerations
N-Alkylation of Pyroglutamic Acid Ester L-Pyroglutamic acid methyl esterButyl iodide, a non-nucleophilic base (e.g., LiHMDS)60-80%Requires initial esterification of pyroglutamic acid. The choice of base and solvent is critical to prevent side reactions and racemization.
Reductive Amination and Cyclization L-Glutamic acidButylamine, a reducing agent (e.g., NaBH₃CN), followed by acid-catalyzed cyclization50-70%A one-pot or two-step procedure. The reductive amination step can be sensitive to pH. Cyclization conditions need to be controlled to avoid side product formation.
Alternative: Synthesis of N-Arylmethyl Pyroglutamic Acids Disodium salt of glutamic acidAromatic aldehyde, Sodium borohydrideGood yields reportedThis method is well-documented for N-arylmethyl derivatives and could potentially be adapted for N-butyl derivatives using butyraldehyde.

Experimental Protocols

Method 1: N-Alkylation of L-Pyroglutamic Acid Methyl Ester (Adapted Protocol)

This protocol is adapted from a general procedure for the N-alkylation of pyroglutamic acid derivatives.

Step 1: Esterification of L-Pyroglutamic Acid

  • Suspend L-pyroglutamic acid (1.0 eq) in methanol.

  • Add thionyl chloride (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain L-pyroglutamic acid methyl ester.

Step 2: N-Butylation

  • Dissolve L-pyroglutamic acid methyl ester (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C and add a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) (1.1 eq) dropwise.

  • After stirring for 30 minutes, add butyl iodide (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Reductive Amination and Cyclization (Theoretical Protocol)

This protocol is a proposed pathway based on standard reductive amination and cyclization procedures.

  • Dissolve L-glutamic acid (1.0 eq) and butylamine (1.2 eq) in a suitable solvent such as methanol.

  • Adjust the pH of the mixture to 6-7 using acetic acid.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 24-48 hours.

  • Acidify the reaction mixture with concentrated HCl and heat to reflux for 2-4 hours to induce cyclization.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of N-alkylated pyroglutamic acid derivatives.

Synthesis_Workflow cluster_esterification Method 1: N-Alkylation cluster_amination Method 2: Reductive Amination start1 L-Pyroglutamic Acid ester Esterification (MeOH, SOCl2) start1->ester ester_prod L-Pyroglutamic Acid Methyl Ester ester->ester_prod alkylation N-Butylation (Butyl Iodide, Base) ester_prod->alkylation product1 This compound Methyl Ester alkylation->product1 hydrolysis Hydrolysis product1->hydrolysis final_product1 This compound hydrolysis->final_product1 start2 L-Glutamic Acid amination Reductive Amination (Butylamine, NaBH3CN) start2->amination amination_prod N-Butylglutamic Acid amination->amination_prod cyclization Cyclization (Acid, Heat) amination_prod->cyclization final_product2 This compound cyclization->final_product2

A generalized workflow for the synthesis of this compound.

Alternatives and Their Biological Significance

Pyroglutamic acid and its derivatives have garnered interest for their diverse biological activities. While the specific activity of this compound is not extensively documented, various analogues have shown promise in several therapeutic areas.

Compound/ClassReported Biological ActivityReference
L-Pyroglutamic acid esters (e.g., 2d and 2j in the cited study)Significant antifungal activity against Phytophthora infestans.[1][1]
3-Aroyl pyroglutamic acid amidesPotential antagonists of P2X7 receptors, relevant for neurodegenerative diseases.[2][3]
L-Pyroglutamic acid analogues (e.g., 2e, 2g, and 4d in the cited study)Anti-inflammatory activity against LPS-induced NO production in microglial cells and neuritogenic activity in PC-12 cells.[1][1]

These findings suggest that modifications to the pyroglutamic acid scaffold can lead to a range of biological effects, making this class of compounds a valuable area for drug discovery.

Signaling Pathway Involvement: P2X7 Receptor Antagonism

As mentioned, certain pyroglutamic acid derivatives act as antagonists of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel expressed on various immune cells, including microglia in the central nervous system. Its overactivation by extracellular ATP, often released during cellular stress or injury, is implicated in neuroinflammatory processes.

P2X7_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Binds and Activates Ion_Flux Ion Flux (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7->Ion_Flux Antagonist Pyroglutamic Acid Derivative (Antagonist) Antagonist->P2X7 Blocks Activation NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β Cleavage Caspase1->IL1b Mature_IL1b Mature IL-1β Release IL1b->Mature_IL1b Inflammation Neuroinflammation Mature_IL1b->Inflammation

P2X7 receptor signaling pathway and the inhibitory role of antagonists.

In this pathway, the binding of ATP to the P2X7 receptor leads to ion flux, which in turn activates the NLRP3 inflammasome. This activation results in the cleavage of pro-caspase-1 to active caspase-1, which then cleaves pro-inflammatory cytokines like pro-IL-1β into their mature, secreted forms, driving neuroinflammation. Pyroglutamic acid-based P2X7 antagonists can block this cascade, highlighting a potential therapeutic application for this class of compounds in neurodegenerative and inflammatory diseases.

References

A Guide to the Cross-Validation of Analytical Methods for 1-Butyl-5-oxo-L-proline and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification of 1-Butyl-5-oxo-L-proline, a derivative of pyroglutamic acid. Due to a lack of specific comparative studies on this particular analyte, this document leverages established methods for the parent compound, 5-oxo-L-proline (pyroglutamic acid), to present a framework for analytical method selection and cross-validation. The principles and experimental data outlined herein serve as a robust starting point for the development and validation of assays for N-substituted pyroglutamic acid derivatives.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method is contingent upon factors such as the required sensitivity, selectivity, sample matrix, and throughput. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent techniques for the analysis of 5-oxo-L-proline and its derivatives.

Table 1: Performance Comparison of Analytical Methods for 5-oxo-L-proline
ParameterHPLC-UVHPLC-MS/MSGC-MS (with Derivatization)
Linearity Range 0 - 20 nanomoles[1]10 ng/mL - 1 µg/mL[2]Not explicitly stated, but method is quantitative[3][4]
Lower Limit of Quantification (LLOQ) ~2.0 nanomoles[1]10 ng/mL (cell culture media), 50 ng/mL (rat plasma)[2]Not explicitly stated, but sensitive in ECNICI mode[3][4]
Accuracy Not explicitly statedGenerally better than 20%[2]Not explicitly stated
Precision Not explicitly statedGenerally better than 20% (within and between day)[2]Not explicitly stated
Selectivity Moderate, relies on chromatographic separation and UV detection at specific wavelengths[1]High, based on precursor and product ion monitoring (MRM)[2]High, based on mass-to-charge ratio of fragments[3][4]
Throughput Relatively high, ~15 minutes per sample (plus column cleaning time)[1]High, rapid analysis times are achievable[2]Lower, due to the requirement for derivatization
Sample Matrix Urine[1]Cell culture media, rat plasma[2]Biological samples (requires derivatization)[3][4]
Derivatization Required NoNoYes (e.g., esterification and acylation)[3][4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are summaries of typical experimental protocols for the analysis of 5-oxo-L-proline.

HPLC-UV Method

This method is suitable for the quantification of 5-oxo-L-proline in simpler matrices like urine.

  • Instrumentation: An HPLC system equipped with a UV detector and a Bio-Rad Aminex HPX-87H column is utilized.

  • Mobile Phase: A simple isocratic mobile phase of 8 mM sulfuric acid is used.

  • Flow Rate: The flow rate is maintained at 1.0 mL/min.

  • Sample Preparation: Urine samples are filtered and a 20 µL aliquot is directly injected onto the column.

  • Detection: The peak is identified by its retention time and quantified using an external standard calibration curve based on peak height at two different UV wavelengths.[1]

HPLC-MS/MS Method

For higher sensitivity and selectivity, especially in complex biological matrices like plasma and cell culture media, an HPLC-MS/MS method is preferred.

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) is used.

  • Chromatographic Separation: A suitable reversed-phase column is employed for separation.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid for MS compatibility, is commonly used.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode can be applied.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion.

  • Quantification: A calibration curve is constructed using known concentrations of the analyte, and an internal standard is often used to correct for matrix effects and variations in instrument response.[2]

GC-MS Method

GC-MS offers high chromatographic resolution but requires derivatization to increase the volatility of 5-oxo-L-proline.

  • Derivatization: A two-step derivatization process is typically employed. First, the carboxylic acid group is esterified (e.g., with methanolic HCl). Second, the amine group is acylated (e.g., with pentafluoropropionic anhydride).[3][4]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Separation: A capillary column suitable for the separation of the derivatized analyte is chosen.

  • Ionization: Electron-capture negative-ion chemical ionization (ECNICI) can provide high sensitivity for electronegative derivatives.[3][4]

  • Detection: Selected Ion Monitoring (SIM) is used to monitor specific ions of the derivatized analyte for quantification.

Visualizing Methodologies and Relationships

Diagrams can aid in understanding the workflow of analytical method cross-validation and the relationships between different analytical techniques.

Analytical_Method_Cross_Validation_Workflow cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome MethodA Develop & Validate Method A (e.g., HPLC-UV) Sample_Selection Select Spiked QCs & Incurred Samples MethodB Develop & Validate Method B (e.g., LC-MS/MS) Analysis_A Analyze Samples with Method A Sample_Selection->Analysis_A Analysis_B Analyze Samples with Method B Sample_Selection->Analysis_B Data_Comparison Compare Results (Statistical Analysis) Analysis_A->Data_Comparison Analysis_B->Data_Comparison Conclusion Determine Method Interchangeability Data_Comparison->Conclusion Analytical_Technique_Relationship cluster_LC Liquid Chromatography Based cluster_GC Gas Chromatography Based Analyte This compound (in Sample Matrix) HPLC_UV HPLC-UV Analyte->HPLC_UV Direct Injection (if applicable) LC_MS LC-MS/MS Analyte->LC_MS Direct Injection GC_MS GC-MS (with Derivatization) Analyte->GC_MS Requires Derivatization HPLC_UV->LC_MS Increased Selectivity & Sensitivity LC_MS->GC_MS Alternative for Volatile Analytes

References

Peer-Reviewed Studies on 1-Butyl-5-oxo-L-proline: A Comprehensive Review

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough search of available peer-reviewed scientific literature, no studies detailing the biological activity, mechanism of action, or comparative performance of 1-Butyl-5-oxo-L-proline were identified. This report summarizes the existing knowledge on the parent molecule, 5-oxo-L-proline (pyroglutamic acid), and its derivatives to provide a contextual framework for future research.

Introduction to 5-Oxo-L-proline and Its Derivatives

5-oxo-L-proline, also known as pyroglutamic acid, is a naturally occurring amino acid derivative. It is a metabolite in the gamma-glutamyl cycle, which is involved in glutathione synthesis and amino acid transport. Due to its chiral structure and versatile chemical functionalities, pyroglutamic acid and its derivatives are considered valuable building blocks in the asymmetric synthesis of various bioactive molecules and pharmaceuticals.[1][2]

Potential Therapeutic Areas for Pyroglutamic Acid Derivatives

While no specific data exists for this compound, research on other derivatives of pyroglutamic acid has shown potential in several therapeutic areas. For instance, certain derivatives have been investigated as antagonists for purinergic receptors, which are implicated in neurodegenerative diseases such as Alzheimer's, Huntington's, and Parkinson's disease.[1] This suggests that N-substitution on the pyroglutamic acid scaffold could be a viable strategy for modulating the activity of various biological targets.

The Gamma-Glutamyl Cycle and 5-Oxoprolinase

The metabolism of 5-oxo-L-proline is a key part of the gamma-glutamyl cycle. The enzyme 5-oxoprolinase catalyzes the conversion of 5-oxo-L-proline to L-glutamate, a crucial excitatory neurotransmitter.[3] This reaction is coupled with the cleavage of ATP to ADP. Understanding this pathway is essential for studying the metabolic fate and potential physiological effects of any 5-oxo-L-proline derivative.

Below is a diagram illustrating the enzymatic conversion of 5-oxo-L-proline to L-glutamate.

G Conversion of 5-Oxo-L-proline to L-Glutamate cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 5-Oxo-L-proline 5-Oxo-L-proline 5-Oxoprolinase 5-Oxoprolinase 5-Oxo-L-proline->5-Oxoprolinase ATP ATP ATP->5-Oxoprolinase L-Glutamate L-Glutamate 5-Oxoprolinase->L-Glutamate ADP ADP 5-Oxoprolinase->ADP Pi Inorganic Phosphate (Pi) 5-Oxoprolinase->Pi

Caption: Enzymatic conversion of 5-oxo-L-proline within the gamma-glutamyl cycle.

Future Directions

The absence of data on this compound highlights a gap in the current scientific knowledge. Future research could focus on the synthesis and biological evaluation of this specific compound. Initial studies could involve in vitro screening against a panel of relevant biological targets, followed by mechanistic studies to elucidate its mode of action. Comparative studies with other N-substituted pyroglutamic acid derivatives would also be valuable to establish structure-activity relationships.

Conclusion

For researchers, scientists, and drug development professionals, this compound remains an uncharacterized molecule. While the broader family of pyroglutamic acid derivatives holds therapeutic promise, dedicated experimental investigation is required to determine the specific biological properties of the 1-butyl derivative. Without peer-reviewed data, no comparative analysis or detailed guide can be provided at this time.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.